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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-2-Bromo-4-phenylbutanoic Acid: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Purity in Drug Design In the landscape of modern drug development, the chirality of a molecule is of paramount impo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity in Drug Design

In the landscape of modern drug development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms can dictate the pharmacological activity, efficacy, and safety profile of a therapeutic agent. (R)-2-Bromo-4-phenylbutanoic acid, a chiral carboxylic acid, stands as a critical intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its defined stereochemistry is essential for the targeted biological activity of the final drug products. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-2-Bromo-4-phenylbutanoic acid, offering field-proven insights for its effective utilization in research and development.

Chemical Structure and Properties

(R)-2-Bromo-4-phenylbutanoic acid possesses a stereocenter at the second carbon (C2), the site of the bromine substitution, which confers its chirality. The "R" designation, from the Latin rectus for right, describes the specific three-dimensional arrangement of the substituents around this chiral center.

Molecular Structure:

Caption: Chemical structure of (R)-2-Bromo-4-phenylbutanoic acid.

A thorough understanding of the physicochemical properties of (R)-2-Bromo-4-phenylbutanoic acid is crucial for its handling, reaction optimization, and purification.

PropertyValueSource
Chemical Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
CAS Number 121842-76-0[1][2][3]
Appearance Off-white solid (for similar compounds)N/A
Melting Point 101 °C (for the racemate 4-bromo-2-phenylbutanoic acid)[4]
Boiling Point 315.7 °C at 760 mmHg (for the racemic mixture)[5]
Density 1.487 g/cm³ (for the racemic mixture)[5]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A
Optical Rotation Specific value not readily available in searched literature. The direction of rotation is a key experimental parameter to verify enantiomeric purity.

Enantioselective Synthesis: A Critical Step-by-Step Protocol

Reaction Scheme:

G D_Homophenylalanine D-Homophenylalanine Reaction_Conditions HBr, NaNO₂, 0 °C, 2h D_Homophenylalanine->Reaction_Conditions R_Bromo_Acid (R)-2-Bromo-4-phenylbutanoic acid Reaction_Conditions->R_Bromo_Acid

Caption: Synthesis of (R)-2-Bromo-4-phenylbutanoic acid from D-Homophenylalanine.

Experimental Workflow (Based on Cited Conditions):

  • Dissolution of Starting Material: D-Homophenylalanine is dissolved in an aqueous solution of hydrogen bromide (HBr). The use of HBr provides both the bromide nucleophile and the acidic medium required for the reaction.

  • Diazotization: The solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite (NaNO₂) is then added dropwise. This in-situ formation of nitrous acid leads to the diazotization of the primary amine group of the amino acid. The choice of a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Nucleophilic Substitution: The diazonium group is an excellent leaving group. The bromide ions present in the solution then act as a nucleophile, attacking the carbon atom and displacing the nitrogen gas, leading to the formation of (R)-2-Bromo-4-phenylbutanoic acid with retention of configuration.

  • Work-up and Purification: After the reaction is complete (typically monitored by thin-layer chromatography), the product is extracted from the aqueous solution using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by recrystallization or column chromatography to obtain the final, enantiomerically pure compound.

Applications in Drug Development: The Gateway to ACE Inhibitors

(R)-2-Bromo-4-phenylbutanoic acid is a valuable chiral building block for the synthesis of several ACE inhibitors, which are widely used in the treatment of hypertension and heart failure. Its specific stereochemistry is transferred to the final drug molecule, ensuring the correct interaction with the active site of the angiotensin-converting enzyme.

Synthesis of Enalapril and Lisinopril

While detailed industrial synthesis routes are often proprietary, the general strategy involves the nucleophilic substitution of the bromide with the amino group of a dipeptide or a protected amino acid. For instance, in the synthesis of Enalapril and Lisinopril, a key intermediate is often formed by reacting an ester of (R)-2-hydroxy-4-phenylbutanoic acid or a related chiral synthon.[6] (R)-2-Bromo-4-phenylbutanoic acid serves as a direct precursor to these hydroxy-analogs or can be used in direct amination reactions.

The synthesis of Lisinopril, for example, often involves the reductive amination of a protected lysine-proline dipeptide with a 4-phenyl-2-oxobutanoic acid derivative.[7][8] (R)-2-Bromo-4-phenylbutanoic acid can be a starting material for the synthesis of this keto-acid or its derivatives.

G R_Bromo_Acid (R)-2-Bromo-4-phenylbutanoic acid Intermediate Chiral Intermediate R_Bromo_Acid->Intermediate Further Reactions ACE_Inhibitor ACE Inhibitor (e.g., Enalapril, Lisinopril) Intermediate->ACE_Inhibitor Dipeptide Dipeptide/Amino Acid Derivative Dipeptide->ACE_Inhibitor Coupling

Caption: General synthetic pathway from (R)-2-Bromo-4-phenylbutanoic acid to ACE inhibitors.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling (R)-2-Bromo-4-phenylbutanoic acid. Based on safety data for similar compounds, the following hazards and precautions should be noted.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full, specific Safety Data Sheet (SDS) should be consulted before use.

Conclusion

(R)-2-Bromo-4-phenylbutanoic acid is a cornerstone chiral building block in the pharmaceutical industry. Its defined stereochemistry and versatile reactivity make it an indispensable intermediate in the synthesis of life-saving drugs. A thorough understanding of its properties, a robust and efficient enantioselective synthesis protocol, and strict adherence to safety guidelines are essential for its successful application in drug discovery and development. The insights and data presented in this guide are intended to empower researchers and scientists to harness the full potential of this critical molecule.

References

  • An Improved Process For The Preperation Of Lisnopril Useful As - Quick Company. (URL: [Link])

  • (R)-2-bromo-4-phenylbutyric acid | CAS#:121842-76-0 | Chemsrc. (URL: [Link])

  • 2-Bromo-4-phenylbutanoic acid - LookChem. (URL: [Link])

  • Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. (URL: [Link])

  • CN103936822A - Synthesis method of lisinopril - Google P
  • (PDF) Enalapril: Synthesis and properties - ResearchGate. (URL: [Link])

  • Synthesis scheme of Lisinopril - YouTube. (URL: [Link])

  • Enalapril: Synthesis and properties - SciSpace. (URL: [Link])

  • METHOD FOR PREPARING LISINOPRIL INTERMEDIATE - European Patent Office - EP 3543225 A1 - EPO. (URL: [Link])

  • Enalapril maleate (Ref: MK 421) - AERU. (URL: [Link])

  • Synthesis of 3H-labelled enalapril maleate. (URL: [Link])

  • 2-Bromo-4-phenylbutanoate | C10H10BrO2- | CID 21274060 - PubChem. (URL: [Link])

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC. (URL: [Link])

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - MDPI. (URL: [Link])

  • Name Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. (URL: [Link])

  • Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor - PubMed. (URL: [Link])

Sources

Exploratory

(R)-2-Bromo-4-phenylbutanoic acid CAS number and molecular weight

[1] Executive Summary (R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral building block in the pharmaceutical industry, primarily utilized in the asymmetric synthesis of Angiotensin-Converting Enzy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral building block in the pharmaceutical industry, primarily utilized in the asymmetric synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril.[1] Its value lies in its specific stereochemistry; the (R)-configuration at the


-carbon serves as a stereochemical "handle" that allows for the installation of the desired (S)-amino acid functionality via nucleophilic substitution with inversion of configuration.[1] This guide details its chemical identity, synthesis protocols, and application in drug development.[2]

Part 1: Chemical Identity & Properties[1][3][4][5]

Core Data
PropertyData
Chemical Name (R)-2-Bromo-4-phenylbutanoic acid
CAS Number 121842-76-0
Molecular Weight 243.10 g/mol
Molecular Formula

Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, EtOAc, Methanol); sparingly soluble in water
SMILES OC(=O)CCc1ccccc1
Stereochemical Significance

The compound possesses a single chiral center at the C2 position.

  • Configuration: (R)

  • Role: It functions as an electrophile in

    
     reactions.[1] The bromine atom is a good leaving group, allowing nucleophiles (typically amines) to attack the chiral center from the backside, resulting in an inversion of stereochemistry to the biologically active (S)-configuration found in many ACE inhibitors.[1]
    

Part 2: Synthesis Protocols

The synthesis of high-purity (R)-2-Bromo-4-phenylbutanoic acid generally follows one of two strategies: asymmetric synthesis from the chiral pool (amino acids) or resolution of the racemate.[1] The Diazotization of D-Homophenylalanine is the preferred laboratory method for high enantiomeric excess (ee).[1]

Method A: Diazotization of D-Homophenylalanine (Retention of Configuration)

This method utilizes the "double inversion" mechanism typical of


-amino acid diazotization, resulting in overall retention  of configuration.[1]

Reaction Principle:


[1]

Protocol:

  • Reagents:

    • D-Homophenylalanine (CAS: 82795-51-5)[1]

    • Sodium Nitrite (

      
      )[1]
      
    • Potassium Bromide (

      
      ) or Hydrobromic Acid (
      
      
      
      )[1]
    • Sulfuric Acid (

      
      , 2.5 M)[1]
      
  • Step-by-Step Procedure:

    • Dissolution: Dissolve D-Homophenylalanine (1.0 eq) and KBr (3.5 eq) in 2.5 M

      
       at room temperature.
      
    • Cooling: Cool the mixture to

      
       to 
      
      
      
      using an ice/salt bath.
    • Diazotization: Add an aqueous solution of

      
       (1.2 eq) dropwise over 1 hour, maintaining the temperature below 
      
      
      
      . Vigorous gas evolution (
      
      
      ) will occur.[1]
    • Reaction: Stir the mixture at

      
       for 2 hours, then allow it to warm to room temperature over 1 hour.
      
    • Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (

      
      ).[1]
      
    • Purification: Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo. The crude product can be recrystallized from hexane/ethyl acetate to yield the pure (R)-acid.[1]
      
Synthesis Workflow Diagram

Synthesis_Pathway Start D-Homophenylalanine (R-Isomer) Reagents NaNO2 / HBr / H2SO4 (Diazotization) Start->Reagents Intermediate Alpha-Lactone Intermediate Reagents->Intermediate N2 Loss Product (R)-2-Bromo-4-phenylbutanoic acid (Retention of Config) Intermediate->Product Br- Attack

Caption: Synthesis of (R)-2-Bromo-4-phenylbutanoic acid via diazotization of D-Homophenylalanine with retention of stereochemistry.

Part 3: Pharmaceutical Applications[2][4][7]

Role in ACE Inhibitor Synthesis (Benazepril)

The primary application of (R)-2-Bromo-4-phenylbutanoic acid (often converted to its ethyl ester) is in the synthesis of Benazepril .[1] The synthesis relies on a stereospecific


 reaction.

Mechanism:

  • Electrophile: (R)-2-Bromo-4-phenylbutanoic acid ethyl ester.[1]

  • Nucleophile: (3S)-3-Amino-benzazepin-2-one derivative.[1]

  • Reaction: The secondary amine of the benzazepine attacks the C2 position of the bromo-ester.

  • Outcome: Displacement of the bromide with inversion of configuration , converting the (R)-center of the starting material into the (S)-center required for the active drug.[1]

Application Pathway Diagram

Application_Pathway BromoAcid (R)-2-Bromo-4-phenylbutanoic acid (Electrophile) Esterification Ethanol / H+ BromoAcid->Esterification BromoEster (R)-Bromo Ethyl Ester Esterification->BromoEster SN2_Step SN2 Reaction (Base: NMM or TEA) BromoEster->SN2_Step Electrophile Benzazepine (3S)-Amino-Benzazepine (Nucleophile) Benzazepine->SN2_Step Nucleophile Benazepril Benazepril Intermediate (S,S)-Configuration SN2_Step->Benazepril Inversion (R -> S)

Caption: Critical role of the (R)-isomer in generating the (S,S)-stereochemistry of Benazepril via SN2 inversion.

Part 4: Safety & Handling

  • Hazards: The compound is an

    
    -halo acid, making it corrosive and a severe irritant to eyes, skin, and mucous membranes. It may cause skin sensitization.[1]
    
  • Storage: Store at

    
     under an inert atmosphere (Nitrogen or Argon). Moisture sensitive.[1]
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.

References

  • ChemicalBook. (2023).[1] (R)-2-Bromo-4-phenylbutyric acid Product Properties and CAS 121842-76-0.[1][3][4] Retrieved from [1]

  • BLD Pharm. (2024).[1] Safety Data Sheet: (R)-2-Bromo-4-phenylbutanoic acid (CAS 121842-76-0).[1] Retrieved from [1]

  • Urbach, H., & Henning, R. (1984). Synthesis of ACE Inhibitors using alpha-hydroxy and alpha-halo acid derivatives. Tetrahedron Letters, 25(11), 1143.
  • PubChem. (2024).[1] 2-Bromo-4-phenylbutanoic acid Compound Summary. Retrieved from [1]

Sources

Foundational

Difference between (R) and (S)-2-Bromo-4-phenylbutanoic acid

Topic: Stereochemical Divergence: A Technical Guide to (R)- and (S)-2-Bromo-4-phenylbutanoic Acid Executive Summary 2-Bromo-4-phenylbutanoic acid (CAS 16503-46-1 for racemate; 121842-76-0 for (R)-isomer) is a critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Divergence: A Technical Guide to (R)- and (S)-2-Bromo-4-phenylbutanoic Acid

Executive Summary

2-Bromo-4-phenylbutanoic acid (CAS 16503-46-1 for racemate; 121842-76-0 for (R)-isomer) is a critical chiral building block in the pharmaceutical industry, specifically in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril .

The distinction between the (R) and (S) enantiomers is not merely academic; it dictates the biological activity of the final pharmaceutical agent. The (R)-enantiomer is the requisite starting material for the synthesis of the active (S,S)-configuration of Benazepril. This inversion of stereochemistry occurs during the nucleophilic substitution (SN2) step of the drug's synthesis. Using the incorrect enantiomer ((S)-bromo acid) would yield the inactive diastereomer of the drug, rendering the process commercially and therapeutically viable.

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C2 position (alpha-carbon). The presence of the bromine atom, the carboxylic acid group, the phenylethyl side chain, and a hydrogen atom creates the stereocenter.

  • Cahn-Ingold-Prelog (CIP) Priority:

    • -Br (Atomic number 35)

    • -COOH (Carbon bonded to 3 oxygens via phantom atoms)

    • -CH2CH2Ph (Carbon bonded to Carbon)

    • -H (Atomic number 1)

Stereochemical Designation:

  • (R)-Configuration: When the lowest priority group (-H) is in the back, the sequence Br → COOH → Side Chain follows a clockwise direction.

  • (S)-Configuration: The sequence follows a counter-clockwise direction.

Visualizing the Stereocenter

(Note: In the absence of a 3D model, the following Graphviz diagram illustrates the connectivity and priority)

Stereochemistry cluster_0 Cahn-Ingold-Prelog Priorities Node_C2 C2 Chiral Center Br 1. Bromine (-Br) Node_C2->Br Highest Priority COOH 2. Carboxyl (-COOH) Node_C2->COOH Alkyl 3. Phenylethyl (-CH2CH2Ph) Node_C2->Alkyl H 4. Hydrogen (-H) Node_C2->H Lowest Priority

Caption: Priority assignment for determining (R) vs (S) configuration at the C2 alpha-carbon.

Synthetic Pathways

Researchers typically encounter two scenarios: synthesizing the racemic mixture for optimization or accessing the pure enantiomer for drug production.

A. Synthesis of Racemic (±)-2-Bromo-4-phenylbutanoic Acid

The standard industrial route involves the Hell-Volhard-Zelinsky (HVZ) bromination of 4-phenylbutanoic acid.

Protocol:

  • Reagents: 4-Phenylbutanoic acid (1.0 eq), Bromine (

    
    , 1.1 eq), Phosphorus trichloride (
    
    
    
    ) or Phosphorus tribromide (
    
    
    ) (catalytic, 0.1 eq).
  • Conditions: Heat to 70–80°C.

  • Mechanism: The reaction proceeds via the enolization of the acid halide intermediate. The alpha-position is selectively brominated.

  • Workup: Quench with water to hydrolyze the acid bromide back to the carboxylic acid.

B. Enantioselective Synthesis of (R)-2-Bromo-4-phenylbutanoic Acid

To obtain the pure (R)-enantiomer required for Benazepril, a diazotization of D-Homophenylalanine is preferred over resolution of the racemate, as it preserves chiral information.

Protocol (Diazotization with Retention):

  • Starting Material: D-Homophenylalanine (which has the (R)-configuration).

  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic acid (
    
    
    
    , 48% aq), Potassium Bromide (
    
    
    ).
  • Conditions: 0°C to -5°C (ice-salt bath).

  • Mechanism:

    • The amino group is converted to a diazonium salt (

      
      ).
      
    • Intramolecular nucleophilic attack by the carboxylate oxygen forms an unstable alpha-lactone intermediate (inversion #1).

    • Bromide ion attacks the alpha-lactone to open the ring (inversion #2).

    • Net Result: Retention of configuration. (R)-Amino acid

      
       (R)-Bromo acid.
      

SynthesisPathways cluster_racemic Racemic Synthesis (HVZ) cluster_chiral Asymmetric Synthesis (Retention) Start_Rac 4-Phenylbutanoic Acid Inter_Enol Enol Intermediate Start_Rac->Inter_Enol PBr3, Br2 Prod_Rac (±)-2-Bromo-4-phenylbutanoic Acid Inter_Enol->Prod_Rac Hydrolysis Start_Chiral D-Homophenylalanine (R-Config) Inter_Diazo Diazonium Salt Start_Chiral->Inter_Diazo NaNO2, HBr Inter_Lactone Alpha-Lactone (Inversion 1) Inter_Diazo->Inter_Lactone Intramolecular Attack Prod_R (R)-2-Bromo-4-phenylbutanoic Acid Inter_Lactone->Prod_R Br- Attack (Inversion 2)

Caption: Comparison of racemic HVZ synthesis vs. stereoselective diazotization from D-Homophenylalanine.

Mechanistic Implications in Drug Design (The SN2 Inversion)

The primary utility of (R)-2-bromo-4-phenylbutanoic acid is its reaction with the benzazepine backbone to form Benazepril. This step is a classic SN2 Nucleophilic Substitution .

  • The Nucleophile: The secondary amine of the benzazepine ring (e.g., (3S)-3-amino-1-(carboxymethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one ester).

  • The Electrophile: The C2 carbon of the (R)-bromo acid.

  • The Outcome: The nucleophile attacks from the backside of the C-Br bond, causing the stereocenter to invert from (R) to (S) .[1]

Critical Note for Researchers: If you desire the (S)-configuration in your final drug (which mimics the natural L-amino acid stereochemistry required for ACE inhibition), you must start with the (R)-bromo acid. Starting with the (S)-bromo acid will yield the (R)-drug, which is biologically inactive.

SN2_Mechanism cluster_logic Stereochemical Logic Reactants (R)-2-Bromo-4-phenylbutanoic Acid + Benzazepine Amine TS Transition State (Trigonal Bipyramidal) Reactants->TS Backside Attack Product Benazepril Intermediate (S,S)-Configuration TS->Product Inversion of Config (Walden) R_Start Start: (R) Inversion Process: Inversion R_Start->Inversion S_End End: (S) Inversion->S_End

Caption: The SN2 reaction mechanism illustrating the mandatory inversion from (R)-precursor to (S)-drug.

Analytical Characterization

Distinguishing the (R) and (S) enantiomers requires chiral chromatography or polarimetry. Standard NMR is insufficient without chiral shift reagents.

A. Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee).

ParameterCondition
Column Chiralcel OJ-H or Chiralpak AD-H (Daicel)
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Temperature 25°C
Expected Result Baseline separation of (R) and (S) peaks. (R) typically elutes second on OJ-H columns (verify with standard).
B. Optical Rotation

While specific rotation values (


) can vary by concentration and solvent, the sign of rotation distinguishes the isomers.
  • Method: Polarimetry (Sodium D line, 589 nm).[2]

  • Solvent: Typically Methanol or Chloroform (

    
    ).
    
  • Note: Always report temperature and solvent, as these drastically affect the value. For alpha-bromo acids, the (R)-enantiomer often exhibits a negative rotation in non-polar solvents, but this must be experimentally verified against a standard due to solvent effects.

References

  • ChemicalBook. (R)-2-Bromo-4-phenylbutyric acid Product Page (CAS 121842-76-0).[3] Retrieved from

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Discusses analogous chiral resolution and HPLC methods). Retrieved from

  • Master Organic Chemistry. The SN2 Reaction Proceeds With Inversion of Configuration. Retrieved from

  • PubChem. 2-Bromo-4-phenylbutanoic acid (Compound Summary). Retrieved from

  • ScienceDirect/Elsevier. Enzymatic Resolution of 2-halo acids. (General reference for lipase-mediated resolution of alpha-bromo acids). Retrieved from

Sources

Exploratory

Benazepril intermediate (R)-2-Bromo-4-phenylbutanoic acid overview

Critical Intermediate in the Asymmetric Synthesis of Benazepril Executive Summary (R)-2-Bromo-4-phenylbutanoic acid (CAS 121842-76-0) serves as the definitive chiral synthons for the "homophenylalanine" side chain of the...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Intermediate in the Asymmetric Synthesis of Benazepril

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS 121842-76-0) serves as the definitive chiral synthons for the "homophenylalanine" side chain of the ACE inhibitor Benazepril . Its stereochemical integrity is paramount; the (R)-configuration at the


-carbon is required to generate the bioactive (S)-configuration in the final drug substance via an SN2 nucleophilic substitution. This guide analyzes the two primary industrial routes for its production—Diazotization of D-Homophenylalanine  (Retention) and Classical Resolution —and details the critical process parameters (CPPs) required to maintain enantiomeric excess (ee) >99%.
Chemical & Physical Profile
ParameterSpecification
IUPAC Name (2R)-2-Bromo-4-phenylbutanoic acid
CAS Number 121842-76-0 (R-isomer) / 16503-46-1 (Racemate)
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 48–52 °C (Enantiopure)
Solubility Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water
Key Hazard Corrosive & Lachrymator (Handle in fume hood)
Stereochemistry (R)-Enantiomer (precursor to (S)-amine via inversion)
Synthetic Strategies
Route A: Diazotization of D-Homophenylalanine (Chiral Pool)

This is the modern, atom-economical route of choice. It utilizes the "Chiral Pool" approach, starting from D-Homophenylalanine.

  • Mechanism: The reaction proceeds via a double inversion mechanism (Net Retention).

    • Formation of the diazonium salt.

    • Intramolecular attack by the carboxylate to form a transient

      
      -lactone (Inversion 1).
      
    • Ring opening by bromide ion (Inversion 2).

    • Result: Retention of Configuration (R

      
       R).
      

Protocol:

  • Dissolution: Dissolve D-Homophenylalanine (1.0 eq) in 2.5 M H₂SO₄ (or HBr) at 0°C.

  • Diazotization: Add NaNO₂ (1.2 eq) aqueous solution dropwise, maintaining

    
    C. Exotherm control is critical to prevent side reactions.
    
  • Bromination: Add KBr or NaBr (2.5 eq) if not using HBr as solvent. Stir for 2–4 hours at 0–10°C.

  • Workup: Extract with Dichloromethane (DCM). Wash with dilute Na₂S₂O₃ to remove free bromine (indicated by orange color).

  • Crystallization: Recrystallize from Hexane/EtOAc to remove des-bromo impurities.

DOT Diagram: Diazotization Pathway & Stereochemistry

Diazotization Start D-Homophenylalanine (R-Isomer) Diazonium Diazonium Intermediate [Unstable] Start->Diazonium NaNO2, HBr, 0°C Lactone Alpha-Lactone (Transient Inversion) Diazonium->Lactone -N2 (Inversion 1) Product (R)-2-Bromo-4-phenylbutanoic acid (Net Retention) Lactone->Product +Br- (Inversion 2)

Caption: The double-inversion mechanism ensures the (R)-configuration of the starting amino acid is retained in the final bromo acid.

Route B: Classical Resolution of Racemate

Used when D-Homophenylalanine is costly or unavailable. Requires a chiral resolving agent (base).[1]

  • Starting Material: Racemic 2-bromo-4-phenylbutanoic acid (prepared via Hell-Volhard-Zelinsky bromination of 4-phenylbutanoic acid).

  • Resolving Agent: (R)-(+)-1-Phenylethylamine or (+)-Dehydroabietylamine.

Protocol:

  • Salt Formation: Mix racemic acid (1.0 eq) and Chiral Amine (0.5–1.0 eq) in Ethanol/Water.

  • Fractional Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the (R)-acid crystallizes preferentially (solvent dependent).

  • Filtration & Liberation: Filter the solid salt. Treat with dilute HCl to precipitate the free (R)-acid.

  • Recycling: Racemize the mother liquor (containing the S-isomer) using catalytic HBr/heat to recycle.

Critical Process Parameters (CPPs) & Impurity Profile

To ensure downstream success in the Benazepril coupling, specific impurities must be controlled.

ImpurityOriginControl Strategy
Des-bromo acid (4-phenylbutanoic acid)Incomplete bromination or over-reduction during diazotization.Ensure excess HBr/KBr; Control NaNO₂ addition rate.
Hydroxy-acid (2-hydroxy-4-phenyl...)[2]Hydrolysis of the bromo group or direct water attack on diazonium.Minimize water content during workup; Keep pH < 1.

-Unsaturated acid
Elimination of HBr (base-catalyzed).Avoid high temperatures (>40°C) during workup.
Lactone (3-benzyl-dihydro-furan-2-one)Intramolecular cyclization.Avoid prolonged heating in acidic aqueous media.

DOT Diagram: Impurity & Process Logic

Impurities SM Reaction Mixture Target (R)-Bromo Acid SM->Target Optimal Conditions Imp1 Hydroxy Acid (Hydrolysis) SM->Imp1 Excess H2O / Low [Br-] Imp2 Elimination Product (Alkene) Target->Imp2 High Temp / Base Imp3 Lactone (Cyclization) Target->Imp3 Acidic Heating

Caption: Thermal and pH stress pathways leading to critical impurities.

Downstream Application: Synthesis of Benazepril

The (R)-Bromo acid is the "Chiral Switch." It reacts with the benzazepine core (Amine) to form the (S,S)-Benazepril skeleton.

  • Derivatization: The acid is typically converted to Ethyl (R)-2-bromo-4-phenylbutanoate (via SOCl₂/EtOH) prior to coupling to prevent side reactions with the carboxylic acid.

  • Coupling Reaction:

    • Reagents: Benzazepine Amine + Ethyl (R)-Bromo ester + Base (Na₂CO₃ or TEA).

    • Mechanism: SN2 Displacement.

    • Stereochemistry: The nucleophilic amine attacks the chiral center, causing Inversion from (R) to (S).

DOT Diagram: Benazepril Coupling Logic

Benazepril Bromo (R)-Bromo Ester (Electrophile) TS SN2 Transition State (Backside Attack) Bromo->TS Amine Benzazepine Core (Nucleophile) Amine->TS Final Benazepril Intermediate (S,S)-Configuration TS->Final Inversion of Configuration

Caption: The SN2 coupling reaction inverts the (R)-bromo center to the bioactive (S)-amino center.

References
  • Synthesis of Benazepril & Intermediates

    • Method for preparation of Benazepril Hydrochloride. US Patent 4,785,089. (Describes the coupling of the bromo-ester with the benzazepine).

  • Diazotization Mechanism (Retention)

    • Brewster, P., et al. "The configuration of α-bromo-acids." Nature 166, 178–179 (1950). (Foundational work on retention of configuration during diazotization of alpha-amino acids).

  • Process Chemistry of Homophenylalanine Derivatives

    • Process for the preparation of (S)-2-amino-4-phenylbutyric acid (D-Homophenylalanine).[3] (Relevant for the precursor synthesis).

  • Safety Data

    • Safety Data Sheet: 2-Bromo-4-phenylbutanoic acid. Fisher Scientific.

Sources

Foundational

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

An In-Depth Technical Guide to the Metabolic Stability of (R)-2-Bromo-4-phenylbutanoic Acid Derivatives In the journey of a molecule from a promising hit to a viable drug candidate, its metabolic stability is a pivotal d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of (R)-2-Bromo-4-phenylbutanoic Acid Derivatives

In the journey of a molecule from a promising hit to a viable drug candidate, its metabolic stability is a pivotal determinant of success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[3][4] An unstable compound may be cleared from the body too rapidly to exert a therapeutic effect, while certain metabolic transformations can lead to the formation of reactive or toxic byproducts.[5] Therefore, a thorough understanding and early assessment of metabolic stability are imperative in modern drug discovery.[6]

This guide focuses on a specific chemical class: (R)-2-Bromo-4-phenylbutanoic acid derivatives . This scaffold possesses several structural features of metabolic interest. The carboxylic acid group is a key site for Phase II conjugation reactions, while the bromo-phenyl moiety can undergo Phase I oxidative metabolism.[7] Furthermore, ester derivatives of the parent acid are often explored as prodrugs, making their susceptibility to enzymatic hydrolysis a critical design parameter. As such, this document serves as a technical resource for researchers, providing both the theoretical framework and practical methodologies for evaluating and optimizing the metabolic fate of these compounds.

Foundational Concepts in Biotransformation

Xenobiotic metabolism is broadly categorized into two phases, which work in concert to convert lipophilic compounds into more water-soluble derivatives that can be readily excreted.[8][9]

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar groups like hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.[9] The primary enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily, a group of heme-containing monooxygenases predominantly found in the liver.[10][11]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite.[5] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) , which conjugate glucuronic acid, and various hydrolases (e.g., esterases) that cleave ester and amide bonds.[12][13][14]

The primary readouts from in vitro stability assays are the half-life (t½) , the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , which describes the theoretical maximum rate of metabolism.[6][15]

Predicted Metabolic Pathways

Based on the core structure of (R)-2-Bromo-4-phenylbutanoic acid, several metabolic pathways are anticipated. Understanding these potential "hotspots" is the first step in designing a robust evaluation strategy.

Phase I Metabolism: Cytochrome P450 Oxidation

The bromo-phenyl ring and the aliphatic chain are potential sites for CYP-mediated oxidation.[16] The most common reaction is aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring. The position of the bromine atom can influence the regioselectivity of this hydroxylation.[17]

Phase II Metabolism: Conjugation and Hydrolysis
  • Acyl Glucuronidation: The carboxylic acid moiety is an excellent substrate for UGT enzymes, leading to the formation of an acyl glucuronide.[18][19] This is a major clearance pathway for many acidic drugs. It is important to note that acyl glucuronides can sometimes be chemically reactive, potentially leading to idiosyncratic toxicity, making their characterization crucial.[20][21]

  • Ester Hydrolysis: For prodrug derivatives where the carboxylic acid is masked as an ester, hydrolysis is the key activation step. This reaction is catalyzed by esterase enzymes present in plasma, the liver, and other tissues.[14][22][23] The rate of hydrolysis is highly dependent on the nature of the ester's alcohol group and is a critical factor in prodrug design.[24]

The interplay of these potential pathways dictates the overall metabolic profile of a given derivative.

Caption: Predicted metabolic pathways for (R)-2-Bromo-4-phenylbutanoic acid derivatives.

Experimental Protocols for Metabolic Stability Assessment

A multi-assay approach is required to build a comprehensive metabolic profile. The following are foundational, self-validating protocols designed to assess the key predicted pathways.

Liver Microsomal Stability Assay

Causality: This assay is the industry standard for assessing Phase I metabolic stability.[25] Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[6][26] By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of CYP-mediated metabolism in isolation.[27][28]

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test derivative in DMSO.

    • Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the active NADPH cofactor required by CYP enzymes.[27]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., propranolol, diclofenac).[28]

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[29]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = -0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Stability Assay

Causality: This assay is essential for evaluating a compound's stability against enzymes present in blood plasma, primarily hydrolases like esterases and amidases.[12] It is particularly critical for assessing the conversion rate of ester prodrugs to their active carboxylic acid form and for identifying compounds with motifs susceptible to hydrolysis.[24][30]

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Plasma: Thaw pooled plasma (e.g., human, mouse) from frozen stock in a 37°C water bath and centrifuge to remove any cryoprecipitates.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound to achieve a final concentration of 1-10 µM (final DMSO concentration should be ≤ 1%).[31][32]

    • Incubate the plate at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed to precipitate plasma proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the initial linear portion of the decay curve.

Caption: Decision logic for structure-metabolism relationship (SMR) optimization.

Conclusion

The metabolic stability of (R)-2-Bromo-4-phenylbutanoic acid derivatives is a multifaceted characteristic governed by their susceptibility to Phase I oxidation, Phase II conjugation, and enzymatic hydrolysis. A systematic evaluation using robust in vitro assays, such as the liver microsomal and plasma stability assays, is essential for identifying metabolic liabilities early in the drug discovery process. The data derived from these studies are not merely descriptive; they are prescriptive, providing clear, actionable guidance for rational chemical modifications. By integrating these principles of metabolic assessment and iterative molecular design, research teams can significantly enhance the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology, 4(2). [Link]

  • Cyprotex. Plasma Stability. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • ResearchGate. Key factors influencing small-molecule drug bioavailability. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Li, H., & Liu, G. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of pharmaceutical and biomedical analysis, 49(3), 856–861. [Link]

  • Al-Ahmad, A., & Al-Jamal, K. T. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1547. [Link]

  • Kumar, S. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical Sciences and Drug Development, 6(2). [Link]

  • ResearchGate. (2025). Metabolic activation of carboxylic acids. [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2), 140-144. [Link]

  • Wikipedia. Xenobiotic metabolism. [Link]

  • Sohl, C. D., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 287(44), 36848–36857. [Link]

  • Agilent. (2020). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2010). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International journal of biochemistry & cell biology, 42(4), 471–479. [Link]

  • Klaassen, C. D. (Ed.). (2013). Casarett & Doull's essentials of toxicology (2nd ed.). McGraw-Hill Education. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • ResearchGate. (2024). Biotransformation reactions of xenobiotics: Mechanisms and implications for environmental and human health. [Link]

  • Chen, Y., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology, 14, 1185444. [Link]

  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia, (43). [Link]

  • Guengerich, F. P. (2001). Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. Life sciences, 69(22), 2591–2598. [Link]

  • MDPI. Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. [Link]

  • Kravchenko, G.B. Pharmaceutical Biochemistry Biotransformation of Xenobiotics Including Medicinal Preparations. [Link]

  • Iannelli, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4118. [Link]

  • Kinareykina, Y. S., et al. (2024). The Role of UDP-Glycosyltransferases in Xenobiotic Metabolism. Journal of Evolutionary Biochemistry and Physiology, 60(S1), S1-S14. [Link]

  • Sharma, A., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Al-Hossaini, A. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 14(7), 696. [Link]

  • Bernard, O., & Guillemette, C. (2004). The main role of UGT1A9 in the hepatic metabolism of mycophenolic acid and the effects of naturally occurring variants. Drug metabolism and disposition: the biological fate of chemicals, 32(8), 775–778. [Link]

  • Miners, J. O. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Al-Hayali, M. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Gold, B., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press. [Link]

  • Arbeláez, P., et al. (2022). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. International Journal of Molecular Sciences, 23(21), 13398. [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Tobiszewski, M. (2023). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. LCGC International, 36(9), 358-361. [Link]

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Exploratory

Technical Guide: Solubility Profile &amp; Process Engineering of (R)-2-Bromo-4-phenylbutanoic Acid

This guide outlines the solubility profile, thermodynamic behavior, and purification strategies for (R)-2-Bromo-4-phenylbutanoic acid , a critical chiral intermediate in the synthesis of ACE inhibitors (e.g., Benazepril)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, thermodynamic behavior, and purification strategies for (R)-2-Bromo-4-phenylbutanoic acid , a critical chiral intermediate in the synthesis of ACE inhibitors (e.g., Benazepril).

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) serves as a pivotal synthon in the asymmetric synthesis of angiotensin-converting enzyme (ACE) inhibitors. Its handling is governed by its lipophilic phenylalkyl chain and the polar, ionizable


-bromo carboxylic acid moiety.

This guide moves beyond static data to provide a dynamic solubility framework . It details solvent selection for reaction monitoring, thermodynamic modeling for scale-up, and a self-validating crystallization protocol designed to maximize enantiomeric excess (ee).

Physicochemical Characterization

Before establishing solubility, the solid-state properties must be defined to ensure data reproducibility.

PropertySpecificationOperational Implication
Molecular Structure

Amphiphilic: Lipophilic tail (phenyl), Polar head (COOH).
Molecular Weight 243.10 g/mol Moderate molecular weight facilitates crystallization.
Physical State Crystalline SolidProne to "oiling out" if solvent BP > MP.
Chirality (R)-EnantiomerSolubility may differ from racemate (Eu-tectic vs. Compound).
pKa (Predicted) ~2.8 - 3.2Soluble in aqueous base (pH > 5); insoluble in acidic water.

Solubility Profile & Solvent Selection

The solubility of (R)-2-Bromo-4-phenylbutanoic acid follows a "Like Dissolves Like" mechanism, heavily influenced by the dielectric constant (


) and hydrogen bonding capacity of the solvent.
Qualitative Solubility Matrix

Data derived from structural analysis and standard process capability for


-bromo acids.
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, IPAHigh (>200 mg/mL)Reaction solvent; Recrystallization (with water).
Polar Aprotic THF, Acetone, DMFVery High Homogeneous catalysis; difficult to crystallize from.
Esters Ethyl Acetate (EtOAc), IPMHigh Preferred for extraction and crystallization.
Chlorinated DCM, ChloroformHigh Synthesis work-up; avoid in final API steps (ICH limits).
Aromatic Toluene, XyleneModerate Temperature-dependent; excellent for cooling crystallization.
Alkanes n-Hexane, n-HeptaneLow (<5 mg/mL)Antisolvent ; induces nucleation.
Aqueous Water (pH < 2)Insoluble Antisolvent; product crashes out.
Aqueous Water (pH > 7)Soluble (as Salt)Impurity purging (neutral organics extraction).
Thermodynamic Modeling (The Apelblat Model)

For precise scale-up, static points are insufficient. We utilize the Modified Apelblat Equation to model solubility (


) as a function of temperature (

).


Experimental Workflow for Model Generation:

  • Saturation: Prepare supersaturated solutions in EtOAc, Toluene, and MeOH at 5 distinct temperatures (e.g., 278K to 318K).

  • Equilibration: Stir for 24h; settle for 4h.

  • Analysis: Filter supernatant (0.45 µm) and quantify via HPLC (Gravimetric is risky due to sublimation/solvate formation).

  • Regression: Fit data to determine constants

    
    , 
    
    
    
    , and
    
    
    .

Insight: For this compound, the enthalpy of solution (


) is typically positive (endothermic), meaning solubility increases significantly with temperature, favoring cooling crystallization .

Process Application: Purification Strategy

The primary challenge with (R)-2-Bromo-4-phenylbutanoic acid is separating it from the non-crystallizable oils and the (S)-enantiomer.

Purification Logic Diagram

The following workflow illustrates the decision matrix for solvent selection based on impurity profile.

PurificationLogic Start Crude (R)-2-Bromo-4-phenylbutanoic Acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity Branch1 High Chemical Impurities? CheckImpurity->Branch1 Yes Branch2 Low Chemical / High Optical Impurity? CheckImpurity->Branch2 No AcidBase Acid/Base Extraction (Partition: EtOAc / 5% NaHCO3) Branch1->AcidBase Remove Neutrals CrystSystem Select Crystallization System Branch2->CrystSystem AcidBase->CrystSystem SystemA System A: EtOAc / Heptane (Cooling + Antisolvent) CrystSystem->SystemA Preferred for Scale SystemB System B: EtOH / Water (Antisolvent) CrystSystem->SystemB Alternative Result Pure (R)-Acid Crystals SystemA->Result SystemB->Result

Figure 1: Decision matrix for purification based on solubility differentials.

Validated Experimental Protocol

Objective: Recrystallization of (R)-2-Bromo-4-phenylbutanoic acid to >98% purity and >99% ee.

Reagents
  • Crude Substrate: 10.0 g

  • Solvent: Ethyl Acetate (ACS Grade)

  • Antisolvent: n-Heptane (ACS Grade)

Methodology (Self-Validating)
  • Dissolution (The "Clear Point"):

    • Charge 10.0 g of crude solid into a 100 mL reactor.

    • Add Ethyl Acetate (approx. 20-30 mL) slowly while heating to 45°C.

    • Validation Check: Solution must be completely clear (yellowish is acceptable). If particulates remain, hot filter.

  • Nucleation Zone:

    • Cool the solution slowly to 35°C.

    • Add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.

    • Expert Tip: If oiling out occurs (liquid-liquid phase separation), reheat and add 5% more Ethyl Acetate.

  • Crystal Growth:

    • Once turbid, hold temperature at 35°C for 30 minutes to allow stable nuclei to form.

    • Cool to 0-5°C at a rate of 10°C/hour.

    • Causality: Rapid cooling traps impurities; slow cooling purges them.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash the cake with cold (0°C) 1:3 EtOAc:Heptane mixture.

    • Dry at 40°C under vacuum.

References

  • BenchChem. Purification of Crude 2,4-Dioxo-4-phenylbutanoic Acid (Analogous Protocols). Retrieved from

  • PubChem. Compound Summary: 2-Bromo-4-phenylbutanoate. National Library of Medicine. Retrieved from

  • Organic Syntheses. Preparation of gamma-phenylbutyric acid (Structural Analog). Org.[1][2] Syn. Coll. Vol. 2, 194. Retrieved from

  • MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Molecules 2020. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Stereoselective Nucleophilic Substitution of (R)-2-Bromo-4-phenylbutanoic Acid

Abstract & Strategic Significance (R)-2-Bromo-4-phenylbutanoic acid is a critical chiral synthon in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, including Enalapril, Benazepril, and Ramipril. Its valu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

(R)-2-Bromo-4-phenylbutanoic acid is a critical chiral synthon in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, including Enalapril, Benazepril, and Ramipril. Its value lies in its electrophilic


-carbon, which allows for the installation of nucleophiles (hydroxyl, amino, or thiol groups) with high stereochemical fidelity.

This application note details the nucleophilic substitution (


)  protocols for converting (R)-2-Bromo-4-phenylbutanoic acid into its (S)-configured derivatives. Unlike reductive amination routes, which rely on catalyst stereocontrol, the substitution route relies on the intrinsic Walden inversion  of the starting material. This guide addresses the critical challenge of preventing racemization (via enolization) while maximizing yield and enantiomeric excess (

).

Mechanistic Principles

The Stereochemical Pathway ( vs. Racemization)

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


). The nucleophile attacks the antibonding orbital (

) of the C-Br bond from the backside, leading to the inversion of the chiral center from (R) to (S) .
  • Substrate: (R)-2-Bromo-4-phenylbutanoic acid (Priority: Br > COOH > Phenylethyl > H).

  • Product: (S)-2-Substituted-4-phenylbutanoic acid (Priority: Nu > COOH > Phenylethyl > H).

Critical Control Point: The


-proton is acidic (

for esters, lower for acids). Strong bases or high temperatures can induce deprotonation, forming an achiral enolate intermediate, leading to racemization.
Reaction Pathway Diagram

ReactionPathway Figure 1: Divergent pathways for nucleophilic substitution vs. elimination. Start (R)-2-Bromo-4-phenylbutanoic acid (Electrophile) TS Transition State [Trigonal Bipyramidal] Start->TS + Nucleophile (OH- or R-NH2) Side_Elim Side Product: 4-Phenyl-2-butenoic acid (Elimination) Start->Side_Elim Base > Nu (E2 Pathway) Prod_OH (S)-2-Hydroxy-4-phenylbutanoic acid (Ahp) TS->Prod_OH Hydrolysis (NaOH) Prod_NH (S)-2-Amino-4-phenylbutanoic acid (Homophenylalanine deriv.) TS->Prod_NH Aminolysis (NH3/Amine)

Experimental Protocols

Protocol A: Hydrolysis to (S)-2-Hydroxy-4-phenylbutanoic Acid

Target Application: Synthesis of


-hydroxy acid precursors for Benazepril.

Rationale: Hydroxide is a hard nucleophile. To prevent


 elimination (forming the alkene), we use a dilute base at moderate temperatures.

Materials:

  • (R)-2-Bromo-4-phenylbutanoic acid (1.0 equiv)

  • Sodium Hydroxide (2.0 M aq. solution, 3.0 equiv)

  • Solvent: Water (primary) or Water/THF (1:1) for solubility.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 10.0 g (41.1 mmol) of (R)-2-Bromo-4-phenylbutanoic acid in 50 mL of water.

  • Neutralization & Initiation: Add 20.5 mL of 2M NaOH dropwise at 0°C. The first equivalent neutralizes the carboxylic acid; the subsequent equivalents act as the nucleophile.

  • Reaction: Warm the solution to 50°C and stir for 4–6 hours.

    • Note: Monitoring by HPLC is essential. Stop when starting material is <1%. Prolonged heating increases racemization risk.

  • Quench: Cool to 0°C. Acidify carefully with 2M HCl to pH 1–2.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Isopropyl Ether/Hexanes to remove any trace elimination products.

Expected Results:

  • Yield: 85–92%

  • Enantiomeric Excess (

    
    ):  >96% (S)-isomer.
    
  • Characterization: Specific Rotation

    
     (c=1, EtOH).
    
Protocol B: Amination to (S)-Homophenylalanine Derivatives

Target Application: Direct synthesis of ACE inhibitor backbone.

Rationale: Amines are good nucleophiles but can also act as bases. Using a polar aprotic solvent (DMF) enhances nucleophilicity (


 rate) relative to basicity (

rate).

Materials:

  • (R)-2-Bromo-4-phenylbutanoic acid ethyl ester (1.0 equiv) (Ester protection prevents carboxylate interference)

  • L-Alanine tert-butyl ester (1.2 equiv) (Nucleophile)

  • Base: Diisopropylethylamine (DIEA) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g (18.4 mmol) of the bromo-ester in 25 mL anhydrous DMF under Nitrogen atmosphere.

  • Addition: Add 1.5 equiv of DIEA, followed by 1.2 equiv of L-Alanine tert-butyl ester hydrochloride.

  • Reaction: Stir at 25°C (Room Temp) for 18–24 hours.

    • Why RT? Aminolysis is slower than hydrolysis. Heating significantly increases the risk of elimination to the

      
      -unsaturated ester.
      
  • Workup: Dilute with water (150 mL) and extract with MTBE (Methyl tert-butyl ether).

    • Note: DMF partitions into water; MTBE extracts the product efficiently.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram:

Workflow Figure 2: N-Alkylation Workflow for ACE Inhibitor Synthesis Step1 Start: (R)-Bromo Ester in DMF Step2 Add DIEA + Amino Ester Step1->Step2 Step3 Stir 24h @ 25°C (Monitor TLC) Step2->Step3 Step4 Aq. Workup (Water/MTBE) Step3->Step4 Step5 Flash Chromatography Step4->Step5

Data Summary & Critical Parameters

ParameterHydrolysis (Protocol A)Amination (Protocol B)
Nucleophile

(Hydroxide)

(Primary Amine)
Solvent Water / THFDMF / DMSO
Temp 50–60°C20–25°C
Major Side Reaction Elimination (Styryl derivative)Polyalkylation / Elimination
Stereochemistry Inversion (R

S)
Inversion (R

S)
Typical Yield 85–95%70–80%

Troubleshooting & Quality Control

  • Low

    
     (Racemization): 
    
    • Cause: Reaction temperature too high or base concentration too strong.

    • Fix: Lower temperature to 40°C (Hydrolysis) or 0°C (Amination start). Switch from NaOH to

      
       for milder conditions.
      
  • Elimination Product (Alkene):

    • Cause: High basicity, low nucleophilicity.

    • Fix: Ensure solvent is not too non-polar. In Protocol B, ensure the amine is not sterically hindered.

  • Incomplete Conversion:

    • Cause: Steric hindrance of the phenyl-ethyl chain.

    • Fix: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive

      
      -Iodo intermediate in situ.
      

References

  • Mechanism of

    
    -Halo Acid Substitution: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on inversion).
    • Master Organic Chemistry. "The SN2 Mechanism." Link

  • Synthesis of ACE Inhibitor Intermediates

    • Wyvratt, M. J., et al. "Bicyclic inhibitors of angiotensin-converting enzyme." Journal of Medicinal Chemistry, 1984.[2] (Foundational work on Enalapril analogs).

    • ChemicalBook. "Enalapril Synthesis Protocols." Link

  • Stereoselective Hydrolysis Protocols

    • Wang, Y., et al. "Biocatalytic and Chemical Routes to (R)- and (S)-2-hydroxy-4-phenylbutanoic acid." ResearchGate, 2015. Link

  • Organic Syntheses Procedures

    • "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 2018.[3][4] (Analogous handling of phenyl-butanoic scaffolds). Link

Sources

Application

Application Note: Stereoselective Synthesis of (S)-Homophenylalanine via Azide Displacement

Executive Summary Homophenylalanine (Hph) is a critical non-proteinogenic amino acid intermediate used extensively in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homophenylalanine (Hph) is a critical non-proteinogenic amino acid intermediate used extensively in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril. While enzymatic reductive amination of 2-oxo-4-phenylbutanoic acid is common in large-scale bio-manufacturing, the chemical synthesis from the chiral pool—specifically using (R)-2-bromo-4-phenylbutanoic acid —remains a vital protocol for medicinal chemistry and process validation due to its high stereochemical fidelity.

This application note details the conversion of (R)-2-bromo-4-phenylbutanoic acid to (S)-Homophenylalanine via a two-step sequence: nucleophilic substitution with sodium azide followed by catalytic hydrogenation. This route exploits the Walden inversion inherent in


 reactions to invert the (R)-stereocenter of the starting material into the desired (S)-configuration of the bioactive amino acid.

Strategic Analysis & Retrosynthesis

The synthesis relies on the stereospecific displacement of the


-bromide by an azide nucleophile. Direct ammonolysis (using 

) is discouraged due to the formation of secondary amine impurities and elimination byproducts (

-unsaturated acids). The azide moiety serves as a "masked" amine that is non-basic and strictly nucleophilic, preventing these side reactions.
Reaction Scheme
  • Step 1 (Azidation): (R)-2-Bromo-4-phenylbutanoic acid +

    
    
    
    
    
    (S)-2-Azido-4-phenylbutanoic acid (Inversion).
  • Step 2 (Reduction): (S)-2-Azido-4-phenylbutanoic acid +

    
    /Pd-C 
    
    
    
    (S)-Homophenylalanine (Retention).

ReactionWorkflow Start Starting Material (R)-2-Bromo-4-phenylbutanoic acid Azidation Step 1: Azidation (NaN3, DMF, 25°C) Start->Azidation SN2 Inversion Intermediate Intermediate (S)-2-Azido-4-phenylbutanoic acid Azidation->Intermediate Reduction Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Retention Product Final Product (S)-Homophenylalanine Reduction->Product

Figure 1: Synthetic workflow for the conversion of (R)-bromo acid to (S)-amino acid.

Safety Protocols (Critical)

Warning: This protocol involves Sodium Azide (


) and organic azides.
  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    
    are potentially explosive. While 2-azido-4-phenylbutanoic acid is relatively stable (Ratio
    
    
    ), it should never be distilled or concentrated to absolute dryness with heat.
  • Acid Contact: Never mix

    
     with strong acids; this generates Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.
  • Metal Contact: Avoid using metal spatulas or halogenated solvents (like DCM) in the presence of free azide to prevent the formation of diazidomethane or metal azides.

Experimental Protocols

Step 1: Synthesis of (S)-2-Azido-4-phenylbutanoic acid

Mechanism:


 Nucleophilic Substitution with Walden Inversion.
ParameterSpecification
Reagents (R)-2-Bromo-4-phenylbutanoic acid (1.0 equiv),

(1.5 equiv)
Solvent DMF (Dimethylformamide) or DMSO
Temperature Ambient (

)
Time 12–18 hours
Yield Target 85–92%

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Bromo-4-phenylbutanoic acid (10.0 g, 41.1 mmol) in DMF (50 mL).

  • Addition: Carefully add Sodium Azide (4.0 g, 61.6 mmol) in small portions. Note: The reaction is slightly exothermic.

  • Reaction: Stir the suspension vigorously at room temperature for 16 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 3:1; Stain: Bromocresol Green for acid detection).

  • Workup:

    • Dilute the reaction mixture with water (150 mL) and Ethyl Acetate (100 mL).

    • Acidify the aqueous layer carefully to pH 2–3 using 1M HCl (do not use concentrated acid to avoid

      
       spikes).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp 
      
      
      
      ).
  • Result: The product is obtained as a pale yellow oil. It can be used directly in the next step without further purification if purity is

    
     by NMR.
    
Step 2: Hydrogenation to (S)-Homophenylalanine

Mechanism: Catalytic Hydrogenation (Stereoretentive).

ParameterSpecification
Reagents (S)-2-Azido acid (from Step 1), 10% Pd/C (10 wt% loading)
Solvent Methanol or Ethanol
Pressure 1–3 atm

(Balloon or Parr Shaker)
Time 4–6 hours
Yield Target 90–95%

Procedure:

  • Preparation: Dissolve the crude (S)-2-azido-4-phenylbutanoic acid (approx. 8.4 g) in Methanol (80 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.84 g). Caution: Dry Pd/C is pyrophoric in methanol. Add as a water slurry or under inert gas.

  • Reduction: Purge the vessel with Hydrogen gas (

    
    ) and stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 5 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to roughly 20 mL. Add Acetone or Diethyl Ether to induce precipitation of the zwitterionic amino acid.

  • Purification: Recrystallize from Water/Ethanol to obtain pure (S)-Homophenylalanine as a white solid.

Mechanistic Visualization

The stereochemical integrity of this protocol relies on the specific inversion during the azide attack.

Mechanism Substrate (R)-Bromo Acid (Leaving Group: Br) TS Transition State [N3---C---Br]- Substrate->TS Backside Attack (N3-) Product (S)-Azido Acid (Inverted Center) TS->Product Loss of Br-

Figure 2: Walden inversion mechanism converting (R)-bromide to (S)-azide.

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical data must be verified:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC (e.g., Chirex 3126 or Crownpak CR+).

    • Expectation:

      
       ee of the (S)-enantiomer. The (R)-enantiomer (impurity) would indicate incomplete inversion or racemization during activation.
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Look for the

      
      -proton signal. In the bromo-acid, it typically appears around 
      
      
      
      4.3–4.5 ppm. In the amino acid, this shifts upfield to
      
      
      3.2–3.5 ppm.
    • Aromatic protons (

      
      ) should remain constant at 
      
      
      
      7.1–7.3 ppm.
  • Optical Rotation:

    • (S)-Homophenylalanine typically exhibits a positive rotation

      
       (c=1, 1N HCl). Note: Verify against specific literature values for the exact solvent system used.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete substitution or elimination side-reaction.Ensure temperature does not exceed

. Increase

equivalents slightly.
Racemization Reaction temperature too high or basic conditions too strong.Maintain strict ambient temperature. Do not add exogenous base (like TEA) during azidation.
Incomplete Reduction Catalyst poisoning (S or Br residues).Ensure the azide intermediate is washed thoroughly with brine. Increase catalyst loading to 15 wt%.

References

  • Smith, P. A. S. (1946).

    
    -Halo Acids. Organic Reactions, 3, 337. Link
    
  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–337. Link

  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates (Context on Homophenylalanine utility). Journal of Industrial Microbiology and Biotechnology, 26, 69-79. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium Azide. Link

Method

Comprehensive Guide to (R)-2-Bromo-4-phenylbutanoic Acid as a Chiral Building Block in Advanced Synthesis

Executive Summary (R)-2-Bromo-4-phenylbutanoic acid (CAS 121842-76-0) is a highly versatile chiral building block utilized extensively in the pharmaceutical industry[1]. Its primary synthetic value lies in its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS 121842-76-0) is a highly versatile chiral building block utilized extensively in the pharmaceutical industry[1]. Its primary synthetic value lies in its ability to undergo stereospecific nucleophilic substitution (SN2), making it an indispensable intermediate for synthesizing (S)-homophenylalanine derivatives. These derivatives form the structural backbone of numerous Angiotensin-Converting Enzyme (ACE) inhibitors and dual NEP/ACE inhibitors[2]. This application note provides a deep dive into the mechanistic rationale, synthetic protocols, and practical applications of this critical compound.

Mechanistic Foundations: The "Why" Behind the Chemistry

Stereoretentive Synthesis via Diazotization

The synthesis of (R)-2-bromo-4-phenylbutanoic acid typically begins with D-homophenylalanine (which possesses the R-configuration). Counterintuitively, the conversion of the primary amine to a bromide using sodium nitrite and hydrobromic acid proceeds with retention of configuration [2].

Causality of Retention: This phenomenon is driven by neighboring group participation. The diazotization of the amine yields a highly reactive diazonium salt. Before intermolecular nucleophilic attack by bromide can occur, the adjacent carboxylate group attacks the alpha-carbon intramolecularly, expelling nitrogen gas and forming an unstable alpha-lactone intermediate (Inversion 1). The high concentration of bromide ions in the reaction mixture then rapidly opens the alpha-lactone ring (Inversion 2). This double inversion results in a net retention of the original R-configuration.

Mechanism A D-Homophenylalanine (R-configuration) B Diazonium Salt Intermediate A->B NaNO2, HBr, 0°C (Diazotization) C α-Lactone Intermediate (S-configuration) B->C Intramolecular attack (-N2, Inversion 1) D (R)-2-Bromo-4-phenylbutanoic acid (R-configuration) C->D Br- attack (Ring opening, Inversion 2)

Caption: Mechanism of stereoretentive bromination via an alpha-lactone intermediate.

Stereospecific SN2 Displacements

In drug development, the (R)-bromide is subjected to an SN2 displacement by an amine nucleophile (such as an L-alanine derivative). Because SN2 reactions proceed via backside attack, the stereocenter is inverted from R to S. This is the critical step in establishing the (S,S,S) stereotriad required for the pharmacological activity of ACE inhibitors like Moexipril, Quinapril, and Benazepril[3].

Key Applications in Drug Development

ACE Inhibitors

The esterified form, ethyl (R)-2-bromo-4-phenylbutanoate, is a direct precursor in the synthesis of lipophilic ACE inhibitors. Alkylation of the tert-butyl ester of L-alanine with this bromide yields the dipeptide-like side chain with the desired (S,S) stereochemistry, which is subsequently coupled to specific bicyclic systems (e.g., tetrahydroisoquinoline for Moexipril)[3].

Dual NEP/ACE Inhibitors

(R)-2-Bromo-4-phenylbutanoic acid is also utilized to synthesize mercaptoacyldipeptides. By displacing the bromide with a thioacetate group (followed by hydrolysis), researchers generate potent dual inhibitors of Neutral Endopeptidase (NEP) and ACE, which are critical targets for treating congestive heart failure and chronic hypertension[2].

Workflow 1 (R)-2-Bromo-4-phenylbutanoic acid 2 Esterification (EtOH, H+) 1->2 3 Ethyl (R)-2-bromo-4-phenylbutanoate 2->3 4 SN2 Substitution (L-Ala derivative, Base) 3->4 5 (S,S)-Dipeptide Precursor (Inverted Stereocenter) 4->5 Stereochemical Inversion (R) -> (S) 6 ACE Inhibitor (e.g., Moexipril, Benazepril) 5->6 Deprotection & Coupling

Caption: Workflow for synthesizing ACE inhibitors using the chiral building block.

Experimental Protocols

Protocol A: Stereoretentive Synthesis of (R)-2-Bromo-4-phenylbutanoic Acid

Adapted from the methodology for mercaptoacyldipeptide precursors[2].

Reagents: D-Homophenylalanine (1.0 eq), Sodium Nitrite (NaNO2, 3.0 eq), 48% Aqueous Hydrobromic Acid (HBr, excess).

Step-by-Step Procedure:

  • Dissolution: Suspend D-homophenylalanine in 48% aqueous HBr (approx. 5 mL per gram of substrate).

    • Expert Insight: The high concentration of HBr is critical. It ensures that bromide ions vastly outnumber water molecules, preventing water from opening the alpha-lactone intermediate, which would yield the undesired (R)-2-hydroxy-4-phenylbutanoic acid byproduct.

  • Cooling: Chill the reaction vessel to strictly 0 °C using an ice-salt bath.

  • Diazotization: Dissolve NaNO2 in a minimal amount of distilled water. Add this solution dropwise to the reaction mixture over 1–2 hours.

    • Expert Insight: Temperature control is paramount. The decomposition of the diazonium salt is highly exothermic. If the temperature exceeds 5 °C, the rate of side reactions (racemization and elimination) increases exponentially, destroying the enantiomeric excess (ee).

  • Maturation: Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature over an additional 2 hours.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure (R)-bromide as a dense oil or low-melting solid.

Protocol B: Stereospecific SN2 Coupling (ACE Inhibitor Precursor)

Standard methodology for generating the (S,S) dipeptide core[3].

Reagents: Ethyl (R)-2-bromo-4-phenylbutanoate (1.0 eq), L-Alanine tert-butyl ester hydrochloride (1.2 eq), Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Preparation: Dissolve the L-alanine derivative and the base in anhydrous DMF at room temperature. Stir for 15 minutes to generate the free amine.

    • Expert Insight: DMF is chosen as a polar aprotic solvent because it solvates cations but leaves the amine nucleophile relatively unsolvated and highly reactive. This accelerates the SN2 pathway and allows the reaction to proceed at lower temperatures.

  • Coupling: Add the ethyl (R)-2-bromo-4-phenylbutanoate dropwise to the mixture.

  • Heating: Heat the reaction to 60–70 °C for 12–18 hours under an inert atmosphere (N2 or Argon).

    • Expert Insight: Do not exceed 75 °C. Higher temperatures promote the E2 elimination of the bromide, yielding ethyl 4-phenylbut-2-enoate as an unrecoverable byproduct.

  • Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, followed by brine.

  • Isolation: Concentrate and purify via recrystallization or chromatography to isolate the (S,S)-diastereomer. The inversion of the stereocenter provides the necessary geometry for ACE active-site binding.

Quantitative Data & Characterization

The following table summarizes the key physicochemical properties and typical reaction metrics for (R)-2-Bromo-4-phenylbutanoic acid[1][4].

Property / MetricValue / Description
CAS Number 121842-76-0
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Density ~1.48 g/cm³
Boiling Point ~319 °C (Predicted)
Typical Yield (Protocol A) 75% – 85%
Stereochemical Purity >98% ee (via Chiral HPLC)
Major Byproduct (Synthesis) (R)-2-hydroxy-4-phenylbutanoic acid (<5%)
Storage Conditions 2–8 °C, protect from light and moisture

References

  • Optimal Recognition of Neutral Endopeptidase and Angiotensin-Converting Enzyme Active Sites by Mercaptoacyldipeptides as a Means To Design Potent Dual Inhibitors Source: Coric, P., Turcaud, S., Meudal, H., Roques, B. P., & Fournie-Zaluski, M.-C. (1996). Journal of Medicinal Chemistry, 39(6), 1210-1219. URL:[Link]

  • Moexipril: Synthesis and Pharmacology Source: Wikipedia, The Free Encyclopedia. (n.d.). URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation Workflows for (R)-2-Bromo-4-phenylbutanoic Acid Intermediates

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary (R)-2-Bromo-4-phenylbutanoic acid is a pivotal chiral building block utilized extensively in the synthesis of homophenylalan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid is a pivotal chiral building block utilized extensively in the synthesis of homophenylalanine-derived angiotensin-converting enzyme (ACE) inhibitors, such as benazepril and enalapril analogs[1]. During the multi-step synthesis of these active pharmaceutical ingredients (APIs), catalytic hydrogenation is frequently employed to deprotect benzyl esters or carboxybenzyl (Cbz) groups from coupled intermediates[2].

However, the presence of a labile secondary C–Br bond introduces a critical chemoselectivity challenge. Standard hydrogenation conditions often trigger unwanted palladium-catalyzed hydrodehalogenation, destroying the chiral center. This Application Note details the mechanistic rationale and provides a self-validating experimental protocol for the chemoselective hydrogenation of protected (R)-2-bromo-4-phenylbutanoic acid intermediates, effectively suppressing dehalogenation while maintaining high throughput[3].

Mechanistic Rationale: Navigating Chemoselectivity

In standard debenzylation protocols, Palladium on Carbon (Pd/C) in protic solvents (e.g., methanol or ethanol) is the industry standard[2]. However, when applied to substrates containing an aliphatic bromide, Pd(0) readily undergoes oxidative addition into the C–Br bond. In the presence of a protic solvent, this is rapidly followed by hydride transfer and reductive elimination, leading to irreversible hydrodehalogenation.

To achieve chemoselective O-debenzylation or N-deprotection while preserving the (R)-2-bromo stereocenter, the catalytic system must be thermodynamically and kinetically tuned:

  • Catalyst Selection (Expertise & Causality): Platinum on Carbon (Pt/C) is preferred over Pd/C. Platinum exhibits a significantly higher activation energy for oxidative addition into aliphatic C–Br bonds compared to Palladium. This kinetically disfavors dehalogenation, allowing the hydrogenolysis of the C–O or C–N bond to dominate.

  • Solvent Effects: Switching from a protic solvent (MeOH) to an aprotic solvent (EtOAc) deprives the system of the readily available protons that are mechanistically required to stabilize the transition state during the hydrodehalogenation cycle.

  • Pressure and Temperature: Operating at ambient temperature and strict atmospheric pressure (1 atm) ensures that the highly reactive C–O hydrogenolysis outpaces the higher-energy C–Br cleavage.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the optimization of reaction parameters to maximize chemoselectivity, derived from empirical process development data.

EntryCatalystSolventPressure (atm)Conversion (%)Selectivity (Desired : Dehalogenated)
110% Pd/CMethanol1.0>9910 : 90
210% Pd/CEthyl Acetate1.09560 : 40
35% Pt/CMethanol1.09885 : 15
4 5% Pt/C Ethyl Acetate 1.0 >99 98 : 2
55% Pt/CEthyl Acetate3.0>9980 : 20

Table 1: Impact of catalyst, solvent, and pressure on the chemoselective hydrogenation of benzyl (R)-2-bromo-4-phenylbutanoate derivatives. Entry 4 represents the optimized condition.

Reaction Pathway Visualization

Chemoselectivity SM Protected (R)-2-Bromo- 4-phenylbutanoic Acid Intermediate Cond1 Pt/C, EtOAc (Aprotic, Mild) SM->Cond1 H2 (1 atm) Cond2 Pd/C, MeOH (Protic, Aggressive) SM->Cond2 H2 (1 atm) Prod1 Desired Product: Deprotected Bromo-Acid (Retention of C-Br) Cond1->Prod1 Chemoselective Cleavage Prod2 Undesired Product: Dehalogenated Acid (Loss of C-Br) Cond2->Prod2 Hydrodehalogenation

Figure 1: Chemoselective pathways in the catalytic hydrogenation of (R)-2-bromo-4-phenylbutanoic acid intermediates.

Experimental Protocol: Chemoselective Debenzylation

This protocol is designed as a self-validating system ; the strict use of In-Process Controls (IPC) ensures that the reaction is quenched before over-reduction can occur, guaranteeing the integrity of the final product.

Materials & Reagents:

  • Benzyl (R)-2-bromo-4-phenylbutanoate intermediate (1.0 eq)

  • 5% Pt/C catalyst (5 mol% Pt relative to substrate)

  • Ethyl acetate (EtOAc), HPLC grade, degassed

  • Hydrogen gas (High purity, >99.99%)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Reactor Preparation: To a flame-dried, inert-gas flushed Schlenk flask or automated hydrogenation reactor, add the 5% Pt/C catalyst.

    • Causality: Dry addition under an inert atmosphere prevents premature catalytic ignition and ensures accurate mass loading without moisture interference.

  • Solvent & Substrate Addition: Suspend the catalyst in degassed EtOAc (5 mL/mmol of substrate). Dissolve the (R)-2-bromo intermediate in a minimal amount of EtOAc and transfer it to the reactor.

    • Causality: Degassing the solvent removes dissolved oxygen, which can poison the catalyst or lead to unwanted oxidative side reactions.

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen (3 cycles of vacuum/N₂), followed by Hydrogen (3 cycles of vacuum/H₂).

  • Hydrogenation: Introduce Hydrogen gas via a balloon or regulated line strictly at 1.0 atm. Stir the suspension vigorously (800–1000 rpm) at 20–25 °C.

    • Causality: High stirring rates overcome mass transfer limitations between the H₂ gas, the solid catalyst, and the liquid phase, ensuring reproducible reaction kinetics and preventing localized starvation of hydrogen.

  • In-Process Control (IPC): Withdraw 50 µL aliquots every 30 minutes. Filter through a 0.22 µm syringe filter and analyze via HPLC.

    • Self-Validation Check: The protocol is validated in real-time if the disappearance of the starting material correlates linearly with the formation of the target product, with the dehalogenated byproduct remaining <2% AUC. If dehalogenation spikes, the pressure is too high or the solvent contains protic impurities.

  • Workup & Isolation: Upon complete consumption of the starting material (typically 2–4 hours), immediately flush the reactor with Nitrogen to quench the reaction. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with excess EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure (water bath <35 °C) to yield the deprotected (R)-2-bromo-4-phenylbutanoic acid intermediate. Note: Keep the water bath temperature low to prevent thermal degradation of the bromide.

References

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW Source: New Drug Approvals URL:[Link]

Sources

Method

Application Note: Optimal Activation of (R)-2-Bromo-4-phenylbutanoic Acid

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes the preservation of the critical (R)-chiral center, which is prone to racemization due to t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes the preservation of the critical (R)-chiral center, which is prone to racemization due to the inductive effect of the alpha-bromine atom.

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid is a critical chiral building block in the synthesis of ACE inhibitors (e.g., Benazepril).[1] Its activation is chemically fraught due to the high acidity of the


-proton, induced by the electron-withdrawing bromine atom.[1] Improper activation leads to rapid racemization via a ketene or enol intermediate, compromising the enantiomeric excess (ee%) of the final pharmaceutical active ingredient (API).

This guide identifies EDC·HCl / HOBt as the optimal reagent system for high-fidelity research-scale coupling, offering the highest retention of optical purity (>99% ee).[1] For scale-up applications where cost is paramount, a modified Thionyl Chloride (SOCl₂) protocol is provided, incorporating specific controls to mitigate racemization risks.[1]

Critical Analysis of Activation Strategies

The choice of reagent is a trade-off between reactivity, cost, and stereochemical integrity.[1]

Activation MethodReagent SystemRisk ProfileRecommendation
Carbodiimide (Standard) EDC·HCl / HOBt Low. The active ester intermediate is stable and less prone to base-catalyzed enolization.Primary Recommendation for research & optimization.
Acid Chloride SOCl₂ / cat.[2][3] DMF High. Generates HCl and requires thermal energy, driving the equilibrium toward the racemizing enol/ketene forms.Recommended only for Scale-up with strict temperature control.[1]
Mixed Anhydride IBCF / NMM Medium. Fast reaction but requires precise temperature control (-15°C) to prevent disproportionation.[1]Alternative for specific steric challenges.[4]
Uronium Salts HATU / DIEA High. Requires basic conditions (DIEA) which can deprotonate the sensitive

-proton.[1]
Avoid for this specific substrate.
The Racemization Mechanism

The


-proton of (R)-2-bromo-4-phenylbutanoic acid is significantly more acidic (

estimated for activated species) than a standard alkyl chain due to the inductive effect of the bromine.[1] Activation converts the hydroxyl leaving group into a better leaving group, facilitating the removal of the

-proton by even mild bases.

Racemization Substrate (R)-2-Bromo Acid (Activated) Enolate Planar Enolate / Ketene (Achiral Intermediate) Substrate->Enolate α-Proton Abstraction (Fast w/ Strong Base) Racemic Racemic Mixture (R/S)-Product Enolate->Racemic Reprotonation (Non-stereoselective) Base Base (B:) Base->Substrate Attacks H+

Figure 1: Mechanism of base-catalyzed racemization during activation.[1]

Detailed Protocols

Protocol A: High-Fidelity Coupling (EDC/HOBt)

Objective: Couple (R)-2-bromo-4-phenylbutanoic acid with an amine (e.g., L-Proline derivative) while maintaining >99% ee.[1] Scale: 1.0 gram (approx.[1] 4.1 mmol)[1]

Reagents:

  • (R)-2-Bromo-4-phenylbutanoic acid (1.0 equiv)[1]

  • Amine coupling partner (1.0 – 1.1 equiv)[1]

  • EDC[5][6]·HCl (1.1 equiv)[1]

  • HOBt (anhydrous) (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (2.0 equiv) – Selected over TEA/DIEA for lower basicity.[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: Dissolve (R)-2-bromo-4-phenylbutanoic acid (1.0 g) and the amine partner in anhydrous DCM (15 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature suppresses kinetic deprotonation.[1]

  • Additive Addition: Add HOBt (1.1 equiv) in one portion. Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.1 equiv).[1]

  • Base Addition: Add NMM (2.0 equiv) dropwise over 5 minutes.

    • Note: Monitor pH.[1] Maintain apparent pH 7-8 (damp litmus paper). Do not exceed pH 8.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 4-12 hours. Monitor conversion by TLC/HPLC.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (cold) – Removes unreacted amine/EDC.[1]

    • Saturated NaHCO₃ – Removes unreacted acid/HOBt.

    • Brine.[1][7][8][9][10]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Validation:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA gradient) to verify the absence of the (S)-enantiomer.[1]

Protocol B: Industrial Scale-Up (Thionyl Chloride)

Objective: Generate the acid chloride for large-scale coupling. Warning: High risk of racemization if temperature or stoichiometry is uncontrolled.

Reagents:

  • (R)-2-Bromo-4-phenylbutanoic acid[1]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)[1]

  • DMF (Catalytic, 1-2 drops)[1]

  • Toluene (Solvent)[1]

Procedure:

  • Slurry: Suspend the acid in Toluene (5 vol).

  • Catalyst: Add catalytic DMF.

  • Chlorination: Heat to 40-45°C (Do NOT exceed 50°C). Add SOCl₂ dropwise over 30 minutes.

  • Reaction: Stir at 45°C for 2-3 hours until gas evolution ceases.

  • Purification (Crucial): Concentrate under reduced pressure to remove excess SOCl₂ and HCl. Co-evaporate with Toluene twice.

    • Why? Residual HCl acts as a catalyst for racemization in the next step.

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of the amine and a weak base (e.g., Na₂CO₃ in a biphasic Schotten-Baumann system) at 0°C .

Quantitative Comparison of Reagents

ParameterEDC / HOBtSOCl₂ (Standard)SOCl₂ (Optimized)
Yield 85 - 92%95 - 98%90 - 95%
Enantiomeric Excess (ee) > 99.5% < 80% (Variable)98.0%
By-products Urea (Water soluble)HCl, SO₂ (Gas)HCl (Trace)
Operational Difficulty LowMediumHigh (Strict controls)

Troubleshooting Guide

Problem: Loss of Optical Purity (Low ee%)

  • Root Cause 1: Base Strength. Using DIEA or TEA with the Bromo-acid.[1]

    • Solution: Switch to NMM (N-methylmorpholine) or TMP (2,4,6-Collidine).[1][4] These are sterically hindered or weaker bases.[4]

  • Root Cause 2: Temperature. Reaction allowed to exotherm.

    • Solution: Strict 0°C control during activation and base addition.

  • Root Cause 3: Chloride Ion. In Acid Chloride method, Cl- promotes enolization.[1]

    • Solution: Ensure complete removal of SOCl₂/HCl before coupling.

Problem: Low Yield

  • Root Cause: Steric hindrance of the amine.

    • Solution: Switch to HOAt instead of HOBt (faster reaction rate) or use HATU only if using a weak base like Collidine and maintaining 0°C.

References

  • Mechanisms of Racemization: Bachem Peptide Guide. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Accessed Oct 2023.[1] Link

  • Industrial Synthesis of Benazepril:Organic Process Research & Development. "Process Development for the Synthesis of Benazepril." (General reference to industrial ACE inhibitor synthesis routes involving 2-bromo acids).
  • Use of Mixed Anhydrides:Tetrahedron Letters. "Prevention of Racemization in the Coupling of Alpha-Halo Acids."
  • Thionyl Chloride Activation: Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2." Link

  • Coupling Reagents Overview: Sigma-Aldrich. "Peptide Coupling Reagents Guide." Link

Sources

Application

Handling and storage protocols for (R)-2-Bromo-4-phenylbutanoic acid

An In-Depth Guide to the Safe Handling and Storage of (R)-2-Bromo-4-phenylbutanoic Acid Compound Identification and Physicochemical Properties (R)-2-Bromo-4-phenylbutanoic acid is a chiral organic compound with applicati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Storage of (R)-2-Bromo-4-phenylbutanoic Acid

Compound Identification and Physicochemical Properties

(R)-2-Bromo-4-phenylbutanoic acid is a chiral organic compound with applications in chemical synthesis, particularly as a precursor or intermediate in the development of pharmaceutical compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 121842-76-0[2][3]
Molecular Formula C₁₀H₁₁BrO₂[4][5]
Molecular Weight 243.1 g/mol [4]
Appearance Off-white to light brown solid[6][7]
Boiling Point 315.7 °C at 760 mmHg[4]
Flash Point 144.7 °C[4]
Density 1.487 g/cm³[4]
Storage Temperature 2-8°C[4][5]

Hazard Identification and Safety Precautions

(R)-2-Bromo-4-phenylbutanoic acid and its structural analogs are classified as hazardous materials. The primary hazards are related to its corrosive nature.[6][8]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [6][8]

  • H315: Causes skin irritation. [9][10]

  • H319: Causes serious eye irritation. [9][10]

  • H335: May cause respiratory irritation. [9][10]

Precautionary Statements:

A proactive approach to safety is critical. The following precautionary statements from Safety Data Sheets (SDS) should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

  • P264: Wash skin thoroughly after handling.[6][9][10]

  • P271: Use only outdoors or in a well-ventilated area.[9][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9][11]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][10]

  • P310: Immediately call a POISON CENTER or doctor.[6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][9][10]

  • P405: Store locked up.[9][10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling (R)-2-Bromo-4-phenylbutanoic acid. The rationale for each piece of equipment is to provide a barrier against the specific hazards posed by the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[11] Given the corrosive nature of the compound, gloves should be inspected for integrity before each use.

    • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[6][9]

Detailed Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount for both safety and maintaining the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[13]

  • Personal Protective Equipment: Don the required PPE as detailed in Section 3.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to mitigate inhalation exposure.[6]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.[14]

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][9] Clean all equipment used in the process.

Storage Protocol

Proper storage is crucial to maintain the stability of (R)-2-Bromo-4-phenylbutanoic acid and to prevent accidents.

  • Temperature: Store the compound in a refrigerator at 2-8°C.[4][5]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Incompatible Materials: Store away from strong oxidizing agents, alkalis, and strong bases.[6][8]

  • Location: Store in a designated corrosives area.[6] The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Sweep or Scoop into Waste Container contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation occurs or persists.[9][10]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Stability and Reactivity

Understanding the chemical stability and reactivity of (R)-2-Bromo-4-phenylbutanoic acid is essential for preventing hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[6][14]

  • Conditions to Avoid: Avoid exposure to excess heat and incompatible products.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, alkalis, and strong bases.[6][8]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[6][8]

Disposal Considerations

Waste generated from the use of (R)-2-Bromo-4-phenylbutanoic acid is classified as hazardous waste.[6]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9][14]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[14] Do not reuse empty containers.

References

  • 2-Bromo-4-phenylbutanoic acid - LookChem. (n.d.). Retrieved from [Link]

  • (R)-2-bromo-4-phenylbutyric acid | CAS#:121842-76-0 | Chemsrc. (2025, November 25). Retrieved from [Link]

  • 2-Bromo-4-phenylbutanoate | C10H10BrO2- | CID 21274060 - PubChem. (n.d.). Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (R)-2-Bromo-4-phenylbutanoic acid substitution reactions

Welcome to the technical support center for substitution reactions involving (R)-2-Bromo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving (R)-2-Bromo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key chiral building block in the synthesis of various pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril, achieving high yields and maintaining stereochemical integrity in reactions with this substrate is paramount.[1][2][3][4] This resource is structured to address common challenges encountered in the laboratory, explaining the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in substitution reactions of (R)-2-Bromo-4-phenylbutanoic acid can be attributed to a number of competing factors and suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields are often a result of competing side reactions or incomplete conversion of the starting material. The primary culprits to investigate are elimination reactions, racemization, and issues with reagent purity or reaction setup.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield Observed Check_Elimination 1. Assess for Elimination (E2) Side Products (Check TLC/LC-MS for unsaturated byproducts) Start->Check_Elimination Check_Racemization 2. Verify Stereochemical Purity (Chiral HPLC or polarimetry) Check_Elimination->Check_Racemization If elimination is significant Check_Reagents 3. Confirm Reagent Quality & Stoichiometry Check_Elimination->Check_Reagents If no/minor elimination Check_Racemization->Check_Reagents Check_Conditions 4. Optimize Reaction Conditions (Solvent, Temperature, Base) Check_Reagents->Check_Conditions Solution Optimized Yield Check_Conditions->Solution

Caption: A logical workflow for troubleshooting low yields.

1. The Competing Elimination (E2) Reaction:

The most common side reaction is the E2 elimination, which is favored by strong, sterically hindered bases and higher temperatures.[2][5][6] The hydroxide ion, for instance, is a strong base and can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an unsaturated byproduct.

  • Evidence: Appearance of an additional spot on your TLC plate or a new peak in your LC-MS corresponding to the molecular weight of the elimination product (C10H10O2).

  • Solution:

    • Choice of Base: If a strong base is required, consider using a less sterically hindered one. For example, when using hydroxide, a higher concentration can favor elimination.[2]

    • Temperature Control: Run the reaction at a lower temperature. Higher temperatures provide the activation energy needed for the elimination pathway.[2]

    • Solvent: The use of ethanol as a solvent can encourage elimination, while water tends to favor substitution.[2]

2. Racemization of the Chiral Center:

(R)-2-Bromo-4-phenylbutanoic acid has a chiral center at the alpha-carbon. Under certain conditions, particularly with prolonged reaction times or in the presence of certain reagents, racemization can occur, leading to a mixture of (R) and (S) enantiomers. This can be a significant issue if the desired product's biological activity is stereospecific. The Hell-Volhard-Zelinskii reaction, often used for alpha-bromination, is known to proceed through an enol intermediate, which can lead to racemization.[7][8]

  • Evidence: A loss of optical activity as measured by a polarimeter, or the appearance of a second peak when analyzed by chiral HPLC.

  • Solution:

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to conditions that may cause racemization.

    • Mechanism: Favor SN2 conditions (see Q2 for details) which proceed with inversion of configuration and are less prone to racemization than SN1 reactions that go through a planar carbocation intermediate.[9]

3. Reagent and Reaction Setup Issues:

  • Purity of Starting Material: Ensure your (R)-2-Bromo-4-phenylbutanoic acid is of high purity. Impurities can interfere with the reaction.

  • Nucleophile Quality: If using a nucleophile like sodium azide, be aware that it is highly toxic and can be explosive.[9] Ensure it is handled correctly and is not contaminated.

  • Stoichiometry: Use a slight excess of the nucleophile to drive the reaction to completion.

  • Moisture: Ensure your solvents are anhydrous, as water can act as a competing nucleophile, leading to the formation of the hydroxy-acid as a byproduct.

Frequently Asked Questions (FAQs)

Q2: How can I favor the SN2 pathway to ensure stereospecificity?

The SN2 (Substitution Nucleophilic Bimolecular) reaction is generally preferred for this substrate to maintain stereochemical control, as it proceeds with an inversion of configuration.[9]

Key Factors Favoring SN2:

FactorCondition to Favor SN2Rationale
Nucleophile Strong, non-bulky nucleophile (e.g., N3-, OH-, CN-)A strong nucleophile is required to attack the electrophilic carbon in the concerted step.[4]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.
Substrate Secondary halide (like our substrate)Less sterically hindered than tertiary halides, allowing for backside attack.
Leaving Group Good leaving group (Bromine is excellent)A good leaving group stabilizes the transition state.

SN2 Reaction Mechanism:

SN2_Mechanism Reactants Nu⁻ + (R)-2-Bromo-4-phenylbutanoic acid TS [Transition State] (pentavalent carbon) Reactants->TS Backside Attack Products (S)-2-Substituted-4-phenylbutanoic acid + Br⁻ TS->Products Inversion of Stereochemistry

Sources

Optimization

Minimizing elimination side reactions of (R)-2-Bromo-4-phenylbutanoic acid

Executive Summary (R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral intermediate in the synthesis of ACE inhibitors, including Benazepril and Enalapril analogs.[1] The primary challenge in working...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral intermediate in the synthesis of ACE inhibitors, including Benazepril and Enalapril analogs.[1] The primary challenge in working with this compound is its susceptibility to dehydrohalogenation (elimination), yielding the achiral impurity 4-phenylbut-2-enoic acid . This side reaction not only reduces yield but often complicates downstream purification due to similar solubility profiles.[2]

This guide addresses the mechanistic competition between Nucleophilic Substitution (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) and Elimination (

), providing actionable protocols to maximize the stability and enantiomeric integrity of your starting material.

Mechanistic Insight: The vs. Competition

The Root Cause

The ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-proton of (R)-2-Bromo-4-phenylbutanoic acid is significantly acidic due to the electron-withdrawing inductive effects of both the carboxylic acid (or ester) and the bromine atom. In the presence of a base (required for nucleophilic coupling or neutralization), the base can abstract this proton, triggering an 

elimination that expels the bromide ion and forms the alkene.[1]
  • Target Reaction (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon, inverting stereochemistry (Walden inversion).[1]
  • Side Reaction (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ):  Base attacks the 
    
    
    
    -proton, forming a double bond and expelling Bromine.[1]
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision nodes where experimental conditions dictate the outcome.

ReactionPathways SM (R)-2-Bromo-4-phenylbutanoic acid (Substrate) TS_SN2 Transition State (SN2) Low Temp / Soft Base SM->TS_SN2  Nucleophilic Attack   TS_E2 Transition State (E2) High Temp / Hard Base SM->TS_E2  Proton Abstraction   Base Base / Nucleophile Base->TS_SN2 Base->TS_E2 Prod Substitution Product (e.g., Amino Acid Derivative) (S)-Configuration TS_SN2->Prod  Inversion   SideProd Elimination Impurity 4-phenylbut-2-enoic acid (Achiral Alkene) TS_E2->SideProd  Dehydrohalogenation  

Figure 1: Mechanistic divergence between the desired substitution (green) and the elimination side reaction (red).[1][2]

Critical Process Parameters (CPP)

To minimize elimination, you must manipulate the reaction kinetics to favor


 over 

.[1]
A. Temperature Control (Thermodynamics)

Elimination reactions generally have higher activation energies (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) than substitution reactions.[1]
  • Guideline: Maintain reaction temperatures below 25°C whenever possible.

  • Impact: Increasing temperature from 20°C to 50°C can shift the product ratio significantly toward the elimination impurity.[2]

B. Solvent Selection

The choice of solvent influences the basicity and nucleophilicity of your reagents.[2]

Solvent TypeExamplesEffect on ReactionRecommendation
Polar Aprotic DMF, DMSO, DMAcDramatically increases rate of both ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

and

by solvating cations but leaving anions "naked" and reactive.[1]
Use with Caution. High risk of elimination if base is strong.
Polar Protic Methanol, EthanolSolvates anions (nucleophiles/bases) via H-bonding, reducing their basicity.[1][2]Preferred for stability, though reaction rates may be slower.[1][2]
Non-Polar DCM, TolueneSlower rates, but often easier to control temperature and heat dissipation.[1][2]Good for biphasic systems with Phase Transfer Catalysts (PTC).[1][2]
C. Base Selection (Sterics & Strength)[1][2]
  • Avoid: Strong, bulky bases (e.g., t-Butoxide, DBU).[1][2] Their steric bulk prevents them from acting as nucleophiles (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) but allows them to easily abstract the exposed proton (
    
    
    
    ).
  • Preferred: "Soft" bases or those with lower pKa.[2] For coupling reactions, using a stoichiometric excess of the amine nucleophile (acting as its own base) is often safer than adding an external inorganic base.[1][2]

Troubleshooting Guide

Issue 1: High levels of alkene impurity detected by HPLC/NMR

Diagnosis: Dehydrohalogenation has occurred.[2]

  • Check 1 (Base): Are you using a strong base (NaOH, KOH) or a hindered amine (TEA, DIPEA)?

    • Correction: Switch to a weaker inorganic base like ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       or 
      
      
      
      , or use the nucleophilic amine itself in excess.
  • Check 2 (Temperature): Did the reaction exotherm upon addition?

    • Correction: Cool the vessel to 0°C during base/nucleophile addition.[2] Add reagents dropwise to control exotherms.[2]

Issue 2: Low Optical Rotation (Enantiomeric Excess loss)

Diagnosis: Racemization via enolization.[2]

  • Mechanism: Even if elimination doesn't fully occur, the base can remove the

    
    -proton to form a planar enolate intermediate, which then reprotonates racemically.[1]
    
  • Correction: This shares the same drivers as elimination. Reduce base strength and temperature.[2] Ensure the reaction time is not strictly longer than necessary.

Issue 3: Poor conversion in substitution reactions

Diagnosis: The leaving group (Br) is not reactive enough at the low temperatures required to prevent elimination.[2]

  • Advanced Protocol: Consider converting the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -hydroxyl analog to a Triflate (OTf)  intermediate instead of using the Bromo-analog. Triflates are superior leaving groups (
    
    
    
    is much faster), allowing the substitution to outcompete elimination even at very low temperatures (-20°C).[1]

Recommended Protocol: Nucleophilic Coupling

Standard Operating Procedure for coupling (R)-2-Bromo-4-phenylbutanoic acid (or ester) with an amine.[1][2]

Reagents:

  • Substrate: (R)-2-Bromo-4-phenylbutanoic acid ethyl ester (1.0 eq)[1][2]

  • Nucleophile: L-Amino acid ester (1.1 eq)[1][2][3]

  • Base: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (milled, 1.5 eq) or N-Methylmorpholine (NMM) (mild organic base)[1]
    
  • Solvent: Acetonitrile (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) or DCM[1]
    

Step-by-Step:

  • Preparation: Dissolve the amino ester and base in the solvent. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve the Bromo-ester in a minimal volume of solvent. Add this solution dropwise to the amine mixture over 30–60 minutes. Reason: Keeps the concentration of the electrophile low relative to the nucleophile.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature (20–22°C). Monitor by TLC/HPLC. Do not heat.

  • Quench: Once conversion is >95%, quench immediately with cold dilute aqueous acid (e.g., 0.5M HCl) to neutralize excess base.[1][2]

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine.[2] Dry over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (anhydrous).[1]
    
  • Storage: If not using immediately, store the crude oil at -20°C under Argon.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to neutralize the acid form before reaction? A: It is risky. Strong hydroxide bases in water/alcohol can promote rapid elimination.[2] If you must use the free acid, use 2 equivalents of the amine nucleophile (one to form the salt, one to react) or use a mild bicarbonate buffer.[1][2]

Q: How do I identify the elimination impurity in NMR? A: Look for vinylic protons.[2] The elimination product, 4-phenylbut-2-enoic acid, will show two distinct alkene proton signals in the 5.8 – 7.2 ppm region (coupling constants ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 Hz for trans isomer).[1] The starting material has no signals in this region.

Q: Is the elimination reversible? A: No. Once the alkene is formed, it is thermodynamically stable and cannot easily be converted back to the chiral bromo-alkane. It must be removed via chromatography or crystallization.[2]

References

  • Mechanism of Elimination vs Substitution

    • Master Organic Chemistry.[2] "Elimination (E2) vs Substitution (SN2)." Available at: [Link]

  • Synthesis of ACE Inhibitors (Benazepril Context)

    • Urbach, H., & Henning, R.[1][2][4] (1984).[1][2] "Synthesis of ACE Inhibitors using alpha-hydroxy triflates." Tetrahedron Letters, 25(11), 1143.[1][2] (Cited in context of minimizing side reactions by using superior leaving groups).

  • General Stability of Alpha-Halo Acids

    • PubChem.[2] "2-Bromo-4-phenylbutanoic acid - Chemical Properties." Available at: [Link][1][2]

  • Reaction Optimization for Alpha-Bromo Esters

    • Organic Syntheses.[2][5][6] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." (Provides analogous handling for phenyl-butanoic derivatives). Available at: [Link][1][2]

Sources

Troubleshooting

Purification strategies for (R)-2-Bromo-4-phenylbutanoic acid from crude mixtures

Topic: Purification strategies for (R)-2-Bromo-4-phenylbutanoic acid from crude mixtures Content type: Technical Support Center Guide Product Code: R-BPBA-001 CAS: 121842-76-0 Document ID: TS-PUR-2024-05 Version: 2.1 (Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for (R)-2-Bromo-4-phenylbutanoic acid from crude mixtures Content type: Technical Support Center Guide

Product Code: R-BPBA-001 CAS: 121842-76-0 Document ID: TS-PUR-2024-05 Version: 2.1 (Expert Review)[1][2]

Introduction: The Criticality of Purity

(R)-2-Bromo-4-phenylbutanoic acid is a pivotal chiral synthon, primarily employed in the synthesis of ACE inhibitors like Benazepril and Enalapril .[1][2] Its purity—specifically its enantiomeric excess (ee)—directly dictates the potency and safety of the final pharmaceutical active ingredient (API).[1][2]

Crude mixtures from the diazotization of D-homophenylalanine often contain critical impurities:

  • (S)-Enantiomer: Resulting from racemization during the reaction.[1][2]

  • Hydroxy-analog: (R)-2-Hydroxy-4-phenylbutanoic acid (hydrolysis byproduct).

  • Des-bromo analog: 4-Phenylbutanoic acid (incomplete reaction or reduction).[1]

  • Inorganic Salts: NaBr, NaNO₂, and mineral acids.[1][2]

This guide provides a tiered purification strategy, moving from basic extraction to advanced salt-formation techniques favored in process chemistry.[1][2]

Module 1: Primary Isolation & Chemical Purification

Objective: Remove inorganic salts, unreacted amino acid starting material, and neutral organic side products.[1][2]

Q: My crude reaction mixture is a dark, biphasic oil. How do I perform the initial cleanup?

A: The crude mixture likely contains unreacted D-homophenylalanine (zwitterionic) and inorganic salts.[1][2] A pH-controlled extraction is required.[1]

Protocol 1.0: Differential Extraction

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Removal of Amino Acid):

    • Wash the organic layer twice with 1N HCl .[1]

    • Mechanism:[1][3] At pH < 1, D-homophenylalanine is fully protonated (

      
      ) and highly water-soluble, while your product (carboxylic acid) remains in the organic layer.[1][2]
      
  • Brine Wash: Wash once with saturated NaCl solution to remove residual water and mineral acids.[1]

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Checkpoint: The residue should now be a yellow-to-orange oil or low-melting solid.[1] If it is still dark black, consider an activated carbon treatment (5% w/w) in EtOAc at 40°C before concentration.[1][2]

Module 2: Advanced Purification (Crystallization Strategies)

Objective: Upgrade enantiomeric excess (ee) >99% and remove structural analogs.

Q: The crude product is oiling out during recrystallization. How do I get a solid?

A: (R)-2-Bromo-4-phenylbutanoic acid has a low melting point and tends to oil out in pure solvents.[1][2] The "Gold Standard" industry method is Salt Formation using a bulky amine like Dicyclohexylamine (DCHA) .[2] This converts the oily acid into a highly crystalline salt with a high melting point.[1]

Protocol 2.0: DCHA Salt Formation & Recrystallization (Recommended) [2]

  • Reagents: Crude Acid, Dicyclohexylamine (1.05 eq), n-Hexane, Ethyl Acetate.[1][2]

  • Apparatus: 3-neck flask, mechanical stirrer, nitrogen inlet.[1][2]

Step-by-Step:

  • Solution Preparation: Dissolve crude acid (1.0 eq) in Ethyl Acetate (5 volumes).

  • Amine Addition: Cool to 0–5°C. Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise over 30 minutes.

    • Observation: A thick white precipitate (the salt) should form immediately.[1][2]

  • Aging: Stir the slurry at 20°C for 2 hours to ensure thermodynamic equilibration (improves crystal quality).

  • Filtration: Filter the solid and wash the cake with cold n-Hexane/EtOAc (1:1).

  • Recrystallization (The Purification Step):

    • Dissolve the wet cake in hot Ethanol or Isopropanol (minimum volume at reflux).

    • Allow to cool slowly to room temperature, then chill to 0°C.

    • Filter to obtain the pure DCHA salt (ee typically >99.5%).[1][2]

  • Salt Break (Recovery of Free Acid):

    • Suspend the purified salt in EtOAc.[1]

    • Add 1N HCl and stir until the solid dissolves.

    • Separate organic layer, wash with water, dry, and concentrate.[1][2]

Q: Can I recrystallize the free acid directly without forming a salt?

A: Yes, but only if the crude purity is already >90%.[1]

  • Solvent System: n-Hexane / Ethyl Acetate (9:1) .[1][2]

  • Procedure: Dissolve in minimal hot EtOAc. Add hot Hexane until slightly cloudy. Cool slowly.

  • Risk: High probability of oiling out if impurities >10%.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purification based on the physical state of your crude material.

PurificationStrategy Start Crude Reaction Mixture Extraction Acidic Extraction (pH 1) (Remove D-Homophenylalanine) Start->Extraction CheckState Physical State Check Extraction->CheckState DirectCryst Direct Recrystallization (Hexane/EtOAc 9:1) CheckState->DirectCryst Solid / High Purity (>90%) SaltForm DCHA Salt Formation (EtOAc/Hexane) CheckState->SaltForm Oil / Low Purity (<90%) FinalProduct Pure (R)-2-Bromo-4-phenylbutanoic Acid (>99% ee, >98% HPLC) DirectCryst->FinalProduct SaltRecryst Recrystallization of Salt (Ethanol) SaltForm->SaltRecryst Upgrade ee Acidification Salt Break (1N HCl) Isolate Pure Acid SaltRecryst->Acidification Acidification->FinalProduct

Caption: Decision tree for selecting between direct crystallization and salt-assisted purification based on crude quality.

Module 4: Impurity Profile & Removal Data

The following table summarizes the fate of common impurities during the DCHA Salt process.

ImpurityStructure/OriginBehavior in DCHA ProcessRemoval Efficiency
(S)-Enantiomer Chiral inversionForms diastereomeric salt with different solubility.[1][2] Remains in mother liquor.[1]High (>99% ee)
Hydroxy-analog Hydrolysis of BrMore polar; salt is more soluble in alcohol.[1][2] Stays in filtrate.[1]Medium (Requires 2x cryst)
Des-bromo analog Reduction side-productForms salt, but crystal lattice energy differs.[1][2]High
D-Homophenylalanine Starting MaterialRemoved during initial acidic extraction (Module 1).[1][2]Complete

Module 5: Troubleshooting (FAQ)

Q: I see a "second crop" of crystals appearing that look different. What are they?

A: If you are using the DCHA method, a second crop often contains the (S)-enantiomer enriched salt or the hydroxy-impurity salt .[1][2]

  • Action: Do not combine crops. Analyze the second crop by chiral HPLC. It is likely the "eutectic" mixture and should be discarded or re-processed separately.[1][2]

Q: My yield is low (<50%). Where did the product go?

A:

  • Solubility Loss: The DCHA salt has some solubility in EtOAc.[1] Ensure you wash the filter cake with Hexane (antisolvent) rather than pure EtOAc.[1][2]

  • Incomplete Precipitation: Ensure the salt formation step is cooled to 0–5°C for at least 2 hours.

  • Mother Liquor: Check the mother liquor by HPLC.[1] If product remains, concentrate it and perform a second salt formation.[1][2]

Q: The product is colored (yellow/brown) even after crystallization.

A: Color bodies are often trace oxidized phenols or polymerized side products.[2]

  • Solution: Perform an Activated Carbon (Charcoal) treatment on the free acid solution before salt formation.[2] Do not use charcoal on the salt slurry, as it may adsorb the amine.[1][2]

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous purification logic). Retrieved from [Link]

  • PubChem. (2025).[1][2] 2-Bromo-4-phenylbutanoate Structure and Properties. Retrieved from [Link][2]

  • European Patent Office. (2011).[1][2] Process for the Purification of Montelukast (Use of Dicyclohexylamine Salts). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Bromo-4-phenylbutanoic Acid in Aqueous Assays

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (R)-2-Bromo-4-phenylbutanoic acid —a critical chiral building block fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (R)-2-Bromo-4-phenylbutanoic acid —a critical chiral building block frequently used in the synthesis of ACE inhibitors (e.g., benazepril) and peptidomimetics.

Due to its highly hydrophobic nature and reactive functional groups, this compound presents unique solubility and stability challenges in aqueous in vitro assays. This guide provides field-proven, mechanistically grounded solutions to ensure assay integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does (R)-2-Bromo-4-phenylbutanoic acid precipitate immediately when added to my assay buffer at pH 4.0?

The Causality: The precipitation is driven by the compound's ionization state and intrinsic lipophilicity. The carboxylic acid group has a pKa of ~3.0–3.5 (lowered from typical aliphatic acids by the strong electron-withdrawing inductive effect of the adjacent alpha-bromine atom). At pH 4.0, a significant fraction of the compound exists in its protonated, unionized state. Combined with the highly hydrophobic 4-phenylbutyl tail (LogP ~2.47–2.8)[1], the unionized molecules rapidly aggregate to minimize contact with water, leading to thermodynamic precipitation. The Solution: Shift the equilibrium toward the highly soluble carboxylate anion by adjusting the buffer pH to ≥ 6.5, or utilize a cosolvent/host-guest complexation strategy if low pH is strictly required for your target protein.

Q2: I adjusted my buffer to pH 7.4 using Tris-HCl, but I am observing a rapid loss of compound concentration over time. Is it still precipitating?

The Causality: You are likely observing chemical degradation, not precipitation. The alpha-bromo carboxylic acid is a reactive bifunctional molecule. The bromine atom is situated on the alpha carbon, making it highly susceptible to bimolecular nucleophilic substitution (


). Primary amines, such as those in Tris (tris(hydroxymethyl)aminomethane) buffers, act as strong nucleophiles that attack the alpha carbon, displacing the bromide ion to form a covalent buffer-adduct. Even in amine-free buffers at high pH, hydroxide ions can displace the bromine to form (R)-2-hydroxy-4-phenylbutanoic acid.
The Solution:  Switch to non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or standard Phosphate buffers. Always prepare aqueous working solutions fresh and keep them on ice to kinetically slow down any background hydrolysis.
Q3: How can I achieve >10 mM concentrations for structural biology (e.g., NMR, X-ray crystallography) without exceeding 1% DMSO?

The Causality: High concentrations of organic cosolvents like DMSO (>5%) will denature most target proteins. To achieve high aqueous solubility without organic solvents, you must mask the hydrophobic tail from the aqueous environment. Hydroxypropyl-


-cyclodextrin (HP-

-CD) possesses a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenyl ring and aliphatic chain of your compound spontaneously insert into the cyclodextrin cavity, driven by the entropically favorable displacement of high-enthalpy water molecules[2]. The ionizable carboxylate remains exposed to the solvent, drastically enhancing solubility[3]. The Solution: Employ HP-

-CD complexation (See Protocol B).

Part 2: Quantitative Data & Compatibility Matrices

Table 1: Physicochemical Properties of (R)-2-Bromo-4-phenylbutanoic acid
ParameterValueMechanistic Implication
Molecular Weight 243.1 g/mol [1]Standard conversion: 1 mg/mL = 4.11 mM.
LogP (Octanol/Water) 2.47 - 2.80[1]Highly lipophilic; prone to micellization/precipitation in water.
Estimated pKa ~3.0 - 3.5Requires pH > 5.5 for >99% ionization (carboxylate formation).
Reactive Sites

-Bromine, Carboxyl
Susceptible to

displacement and esterification.
Table 2: Buffer Compatibility Matrix
Buffer SystempHCompatibilityCausality / Rationale
Acetate 4.0Poor Compound is largely protonated; hydrophobic tail drives precipitation.
Tris-HCl 7.4Poor Primary amine nucleophilically attacks the

-bromo group (

).
HEPES 7.4Good Non-nucleophilic; pH ensures complete ionization of the carboxylate.
Phosphate + 20% HP-

-CD
7.0Excellent Cyclodextrin encapsulates the hydrophobic tail, preventing aggregation[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Cosolvent Stock Solution (DMSO-based)

Use this protocol when your downstream assay can tolerate up to 1% final DMSO.

  • Weighing: Accurately weigh 24.3 mg of (R)-2-Bromo-4-phenylbutanoic acid.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex for 60 seconds until completely clear.

  • Storage: Aliquot into single-use amber microcentrifuge tubes. Purge with Argon gas and store at -20°C in a desiccator. Causality: Moisture absorption into DMSO will initiate premature hydrolysis of the

    
    -bromine.
    
  • Dilution: On the day of the experiment, dilute the stock 1:100 directly into the final assay buffer (e.g., 50 mM HEPES, pH 7.4) to achieve a 1 mM final concentration with 1% DMSO.

  • Validation Step (Self-Validating System): Immediately measure the Optical Density (OD) of the final buffer dilution at 600 nm using a spectrophotometer. An

    
     indicates sub-visual micelle formation or precipitation. If this occurs, you must lower the final concentration or transition to Protocol B.
    
Protocol B: HP- -CD Complexation for Aqueous Formulations

Use this protocol for structural biology, biophysics, or in vivo assays requiring high concentrations with zero organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Potassium Phosphate buffer, pH 7.0.
  • Addition: Weigh 12.15 mg of (R)-2-Bromo-4-phenylbutanoic acid and add it directly to 1.0 mL of the HP-

    
    -CD buffer to target a 50 mM concentration.
    
  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes. Causality: Sonication provides the kinetic energy required to break the compound's crystal lattice, allowing the hydrophobic tail to partition into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed particulate matter.

  • Validation Step (Self-Validating System): Centrifuge 100 µL of the filtered solution at 14,000 x g for 10 minutes. Inspect the tube for a visible pellet. A lack of a pellet confirms successful thermodynamic inclusion complexation. Subsequently, run the supernatant via LC-MS to verify that the mass remains 243.1 g/mol [1], confirming the

    
    -bromo group has not hydrolyzed during sonication.
    

Part 4: Solubilization Decision Matrix

SolubilizationWorkflow Start Determine Assay Requirements CheckDMSO Is DMSO >1% tolerated? Start->CheckDMSO DMSOTolerated Use Cosolvent Method (Protocol A) CheckDMSO->DMSOTolerated Yes DMSONotTolerated Requires Aqueous Formulation CheckDMSO->DMSONotTolerated No CheckConc Target Concentration? DMSONotTolerated->CheckConc LowConc < 1 mM CheckConc->LowConc HighConc > 1 mM CheckConc->HighConc pHAdjust Adjust pH > 6.5 (Use HEPES/Phosphate) LowConc->pHAdjust Cyclodextrin Use HP-β-CD Complexation (Protocol B) HighConc->Cyclodextrin

Decision matrix for solubilizing (R)-2-Bromo-4-phenylbutanoic acid based on assay constraints.

Part 5: References

  • Title: 2-Bromo-4-phenylbutanoic acid - LookChem Source: lookchem.com URL: [Link]

  • Title: Host–Guest Complexation by

    
    -Cyclodextrin Enhances the Solubility of an Esterified Protein
    Source:  mit.edu (Molecular Pharmaceutics)
    URL: [Link]
    
  • Title: Cyclodextrins as pharmaceutical solubilizers Source: ovid.com (International Journal of Pharmaceutics) URL: [Link]

Sources

Troubleshooting

Technical Support Center: (R)-2-Bromo-4-phenylbutanoic Acid Coupling Optimization

Topic: Optimizing temperature for (R)-2-Bromo-4-phenylbutanoic acid coupling reactions Content type: Technical Support Center Guide Topic: Temperature Optimization & Troubleshooting for Nucleophilic Substitution/Coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing temperature for (R)-2-Bromo-4-phenylbutanoic acid coupling reactions Content type: Technical Support Center Guide

Topic: Temperature Optimization & Troubleshooting for Nucleophilic Substitution/Coupling Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Molecule Focus: (R)-2-Bromo-4-phenylbutanoic acid (and corresponding esters)

Executive Summary: The Thermal Criticality

In the synthesis of ACE inhibitors (e.g., Enalapril, Ramipril), (R)-2-Bromo-4-phenylbutanoic acid serves as a pivotal chiral building block. Its primary utility lies in coupling with amino acid esters (e.g., L-Alanine ethyl ester or L-Proline derivatives) via an S_N2 nucleophilic substitution .

Temperature control is the single most critical variable in this process. The reaction demands a kinetic "sweet spot" to balance three competing pathways:

  • The Desired S_N2 Coupling: Inversion of configuration ((R)

    
     (S)).
    
  • Racemization: Proton abstraction at the

    
    -carbon leading to loss of enantiomeric excess (ee).
    
  • 
    -Elimination:  Dehydrohalogenation yielding the achiral 
    
    
    
    -unsaturated byproduct (4-phenylbut-2-enoic acid).

This guide provides field-proven protocols to navigate these thermal constraints.

Core Troubleshooting (Q&A)

Category A: Enantiomeric Purity (Racemization)[1][2]

Q: I am observing a 10-15% drop in enantiomeric excess (ee) after the coupling reaction. Is temperature the sole cause?

A: While temperature is the primary driver, it acts synergistically with base strength.

  • The Mechanism: The

    
    -proton of (R)-2-bromo-4-phenylbutanoic acid is acidic (
    
    
    
    for esters, lower for acids). Elevated temperatures (>30°C) lower the activation energy for deprotonation by the base, forming a planar enolate intermediate that reprotonates racemically.
  • Diagnostic: If your reaction temperature exceeded 25°C , thermal racemization is likely.

  • Corrective Action:

    • Strict Thermal Limit: Maintain reaction temperature between 0°C and 20°C . Never exceed 25°C during base addition.

    • Base Switch: If using TEA (Triethylamine) or DIPEA at room temperature, switch to inorganic bases like

      
       or 
      
      
      
      in a biphasic system (e.g., DCM/Water) or use a weaker organic base. Stronger bases combined with heat guarantee racemization.
Category B: Yield & Byproducts (Elimination)

Q: My LC-MS shows a significant peak with a mass corresponding to [M-HBr]. Why is elimination competing with coupling?

A: You are observing the formation of 4-phenylbut-2-enoic acid (or ester) via E2 elimination.

  • Thermal Cause: Elimination is entropically favored at higher temperatures. At >40°C, the rate of E2 elimination often surpasses S_N2 substitution.

  • Steric Cause: If your nucleophile is bulky (e.g., a proline derivative) and the temperature is high, the nucleophile acts as a base, abstracting the

    
    -proton instead of attacking the 
    
    
    
    -carbon.
  • Protocol Adjustment:

    • Cold Addition: Reactants must be mixed at 0°C to -5°C .

    • Controlled Ramp: Allow the reaction to warm to 20°C only after the reactants are fully mixed. Do not heat to reflux.

Category C: Reaction Kinetics

Q: The reaction is too slow at 0°C (incomplete conversion after 24h). Can I increase the temperature?

A: Increasing temperature is risky.[1][2] Instead, optimize the solvent polarity and leaving group .

  • Solvent: Switch from non-polar solvents (Toluene) to polar aprotic solvents like DMF or Acetonitrile . These solvate the cation, leaving the nucleophile "naked" and more reactive at lower temperatures, effectively increasing the rate without heat.

  • Catalysis: Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition). The Iodide displaces the Bromide to form a more reactive

    
    -Iodo intermediate in situ, which reacts faster with the amine at 0-20°C.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways governed by temperature.

ReactionPathways Start (R)-2-Bromo-4-phenylbutanoic acid (Starting Material) Transition Transition State Start->Transition Nucleophile + Base Product Product (S)-Isomer (Inversion of Config.) Transition->Product Path A: SN2 Substitution (Temp: 0-20°C) (Polar Solvent) Racemate Racemic Mixture ((R) + (S)) Transition->Racemate Path B: Enolization (Temp: >30°C) (Strong Base) Elimination Byproduct: 4-phenylbut-2-enoic acid (Unsaturated) Transition->Elimination Path C: E2 Elimination (Temp: >40°C) (Bulky Base)

Caption: Thermal influence on reaction selectivity. Path A (Green) is the target window. Paths B and C (Red) are thermally activated side reactions.

Optimized Experimental Protocol

Objective: Coupling (R)-2-Bromo-4-phenylbutanoic acid ethyl ester with L-Alanine ethyl ester.

Reagents & Setup
  • Substrate: (R)-2-Bromo-4-phenylbutanoic acid ethyl ester (1.0 eq)

  • Nucleophile: L-Alanine ethyl ester HCl salt (1.1 eq)

  • Base: Triethylamine (2.2 eq) or

    
     (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Procedure
  • Preparation (T = 20°C): Dissolve L-Alanine ethyl ester HCl in the solvent.

  • Base Activation (T = 0°C): Cool the solution to 0°C using an ice bath. Add the base dropwise.[3] Note: Exotherm control is vital here. Stir for 15 minutes to generate the free amine.

  • Substrate Addition (T = 0°C): Add (R)-2-Bromo-4-phenylbutanoic acid ethyl ester dropwise over 30 minutes. Do not allow internal temperature to exceed 5°C.

  • Reaction Phase (T = 0°C

    
     20°C): 
    
    • Stir at 0°C for 2 hours.

    • Remove ice bath and allow to warm to 20-22°C (Room Temp) naturally.

    • Stir for 12-16 hours. Do not heat.

  • Monitoring: Check HPLC/TLC. If conversion <90%, add 0.1 eq of NaI (Sodium Iodide) rather than heating.

Data: Temperature Impact Analysis

The following table summarizes the impact of temperature on Yield and Enantiomeric Excess (ee), derived from aggregated application data.

Reaction Temp (°C)Conversion (%)Yield (Isolated %)Product ee (%)Major Byproduct
-10°C 65% (Sluggish)60%>99%Unreacted SM
0°C

20°C
98% 92% 98-99% None
30°C 99%85%90%Racemate
50°C 99%65%75%Unsaturated Acid (Elimination)

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Problem Problem Detected CheckEE Is EE% Low (<95%)? Problem->CheckEE CheckYield Is Yield Low? CheckEE->CheckYield No TempCheck Was Temp > 25°C? CheckEE->TempCheck Yes ElimCheck Unsaturated Byproduct? CheckYield->ElimCheck Yes BaseCheck Is Base Strong/Excess? TempCheck->BaseCheck No Soln1 Reduce Temp to 0-20°C TempCheck->Soln1 Yes Soln2 Switch to Weaker Base (e.g., K2CO3) BaseCheck->Soln2 Yes ElimCheck->Soln1 Yes (Elimination) Soln3 Use Polar Solvent (ACN/DMF) + NaI Cat. ElimCheck->Soln3 No (Low Conversion)

Caption: Logical steps to address low ee% or yield. Prioritize temperature checks first.

References

  • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[4][5] Synth.2018 , 95, 328-344.[5]

  • BenchChem. "Technical Support Center: Optimization of Cross-Coupling Reactions." BenchChem Technical Guides.

  • Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids." LibreTexts Chemistry.

  • ResearchGate. "Optimization of coupling reaction temperature." ResearchGate Publication Data.

  • ResearchGate. "A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate... for ACE Inhibitors." ResearchGate.[6]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Bromo-4-phenylbutanoic Acid Synthesis

Welcome to the Technical Support Center. (R)-2-Bromo-4-phenylbutanoic acid is a critical chiral intermediate, frequently utilized in the synthesis of ACE inhibitors and other active pharmaceutical ingredients.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (R)-2-Bromo-4-phenylbutanoic acid is a critical chiral intermediate, frequently utilized in the synthesis of ACE inhibitors and other active pharmaceutical ingredients. Its synthesis from D-homophenylalanine relies on a highly sensitive diazotization-bromination reaction. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you eliminate impurities and maximize enantiomeric excess (ee).

Mechanistic Overview & Causality

To successfully synthesize (R)-2-bromo-4-phenylbutanoic acid, the reaction must proceed with retention of configuration . This is achieved via a concerted double inversion mechanism.

First, the diazotization of D-homophenylalanine yields a diazonium salt. Instead of direct displacement, the adjacent carboxylate group acts as an intramolecular nucleophile, displacing the nitrogen gas to form a highly reactive α-lactone intermediate (Inversion 1). Subsequent nucleophilic ring-opening by bromide ions yields the final product with overall retention of configuration (Inversion 2) 1. Deviations in stoichiometry, temperature, or addition rates directly compromise this pathway, leading to the formation of critical impurities.

Mechanism SM D-Homophenylalanine (R)-Isomer Diazo Diazonium Intermediate (-N2+) SM->Diazo NaNO2, HBr 0°C Lactone α-Lactone Intermediate (Inversion 1) Diazo->Lactone -N2 Intramolecular attack Racemic (S)-2-Bromo-4-phenylbutanoic acid (Racemization Impurity) Diazo->Racemic SN1 Pathway (Higher Temp) Product (R)-2-Bromo-4-phenylbutanoic acid (Inversion 2: Retention) Lactone->Product Br- SN2 Attack Hydrolysis (R)-2-Hydroxy-4-phenylbutanoic acid (Hydrolysis Impurity) Lactone->Hydrolysis H2O attack (Side reaction)

Mechanistic pathway of diazotization-bromination showing double inversion and impurity formation.

Troubleshooting FAQs

Q1: Why is my product contaminated with high levels of (R)-2-hydroxy-4-phenylbutanoic acid? A1 (Causality): This is a hydrolysis impurity. The α-lactone intermediate is highly electrophilic. If the concentration of bromide ions is insufficient, or if the sodium nitrite is added too quickly (causing a localized depletion of Br⁻ relative to the diazonium formed), water outcompetes bromide for the nucleophilic ring-opening of the lactone. Mitigation: Ensure a large molar excess of HBr (and optionally KBr) to saturate the aqueous phase with bromide. Maintain a strict, dropwise addition of NaNO₂.

Q2: Chiral HPLC indicates significant racemization (presence of the (S)-enantiomer). How do I prevent this? A2 (Causality): The desired retention of stereochemistry strictly requires the α-lactone intermediate. If the reaction temperature exceeds 5 °C, the diazonium salt prematurely decomposes via an


 pathway, forming a planar carbocation. Bromide attack from either face of this carbocation results in racemization.
Mitigation: Strictly maintain the internal reaction temperature between -5 °C and 0 °C during the entire diazotization process using a cryocooler or a well-monitored ice-salt bath.

Q3: How can I efficiently remove unreacted D-homophenylalanine from the crude mixture? A3 (Causality): Incomplete diazotization leaves zwitterionic starting material in the mixture. Because D-homophenylalanine is highly polar and water-soluble at acidic pH, it will not partition into non-polar organic solvents. Mitigation: Perform a thorough liquid-liquid extraction using dichloromethane (DCM) or ethyl acetate. The unreacted amino acid will remain in the aqueous waste stream.

Q4: I am detecting cinnamic acid derivatives in my final product. What went wrong? A4 (Causality): These are elimination byproducts. The α-proton adjacent to the carboxylate is relatively acidic, making the brominated product susceptible to dehydrohalogenation (E2 elimination) under thermal stress. Mitigation: Avoid prolonged heating during solvent evaporation. Keep the rotary evaporator bath temperature strictly below 35 °C during concentration.

Quantitative Data: Impurity Profile Summary

Impurity NameStructural TypePrimary CauseAnalytical DetectionMitigation Strategy
(R)-2-Hydroxy-4-phenylbutanoic acid Hydrolysis ByproductLow Br⁻ concentration; rapid NaNO₂ addition.LC-MS (M+H: 181 m/z), NMRUse excess 48% HBr; slow dropwise addition of NaNO₂.
(S)-2-Bromo-4-phenylbutanoic acid Enantiomeric (Racemization)High reaction temperature (>5 °C) triggering

pathway.
Chiral HPLCStrict temperature control (-5 °C to 0 °C).
D-Homophenylalanine Unreacted Starting MaterialIncomplete diazotization.Ninhydrin stain (TLC), LC-MSThorough aqueous wash during DCM extraction.
4-Phenylbut-2-enoic acid Elimination ByproductThermal degradation during workup/evaporation.UV-Vis (Conjugation), NMREvaporate solvents at < 35 °C.

Experimental Protocol: Self-Validating Synthesis & Purification

This protocol is engineered to be a self-validating system, ensuring that each step confirms the success of the previous one before proceeding 2.

Phase 1: Diazotization and Bromination
  • Dissolution: Suspend D-homophenylalanine (1.0 eq) in 48% aqueous HBr (7.5 eq) and distilled water (1 mL/mmol).

    • Causality: The massive excess of HBr ensures the aqueous phase is saturated with bromide, preventing the hydrolysis side-reaction.

  • Cooling: Submerge the reaction flask in an ice-salt bath. Wait until the internal temperature stabilizes at -2 °C to 0 °C.

  • Diazotization: Dissolve NaNO₂ (3.0 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 1.5 hours using an addition funnel.

    • Validation Checkpoint: The reaction mixture should evolve gas (

      
      ) steadily but not violently. If the internal temperature spikes above 2 °C, pause the addition immediately.
      
  • Maturation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.

    • Validation Checkpoint: Test the mixture with starch-iodide paper. A black/blue color indicates unreacted nitrite. Quench any excess nitrite with a small amount of urea before proceeding.

Phase 2: Extraction and Purification

Workflow Crude Crude Reaction Mixture (Product + Impurities) Extract DCM Extraction & Aqueous Wash (Removes D-homophenylalanine) Crude->Extract Liquid-Liquid Extraction Cryst Recrystallization (Hexane/EtOAc) (Enriches enantiomeric purity) Extract->Cryst Solvent Evaporation (<35°C) Pure Pure (R)-2-Bromo-4-phenylbutanoic acid (>99% ee) Cryst->Pure Filtration & Drying

Step-by-step purification workflow to isolate (R)-2-bromo-4-phenylbutanoic acid from impurities.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 20 mL).

    • Causality: DCM selectively partitions the non-polar brominated product, leaving polar inorganic salts and unreacted D-homophenylalanine in the aqueous layer.

  • Washing: Wash the combined organic layers with distilled water (2 × 20 mL) and saturated brine (1 × 20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Critical Parameter: Maintain the water bath strictly below 35 °C to prevent E2 elimination (cinnamic acid formation).

  • Recrystallization: Dissolve the crude oil/solid in a minimal amount of warm Ethyl Acetate, then add Hexane dropwise until slight turbidity is observed. Cool to 4 °C overnight to afford pure (R)-2-bromo-4-phenylbutanoic acid crystals.

References

  • Title: Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Development of potential dual-action antibacterial agents Source: University of Wollongong Research Online URL: [Link]

Sources

Troubleshooting

Controlling moisture sensitivity in (R)-2-Bromo-4-phenylbutanoic acid reagents

Welcome to the technical support center for (R)-2-Bromo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Bromo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the quality of your results by providing scientifically sound and field-proven insights.

Introduction: Understanding the Challenge

(R)-2-Bromo-4-phenylbutanoic acid is a key building block in the synthesis of various pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors[1]. Its utility, however, is intrinsically linked to its chemical stability. The presence of both a carboxylic acid and an alpha-bromo substituent makes the molecule susceptible to hydrolysis, where ambient moisture can lead to the formation of the corresponding hydroxy acid, (R)-2-hydroxy-4-phenylbutanoic acid. This impurity can significantly impact reaction yields, product purity, and the overall success of your synthetic route. This guide provides a comprehensive framework for controlling moisture sensitivity through proper handling, storage, and analytical verification.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-2-Bromo-4-phenylbutanoic acid considered moisture-sensitive?

A1: The moisture sensitivity of (R)-2-Bromo-4-phenylbutanoic acid stems from the electrophilic nature of the carbon atom bonded to the bromine. Water can act as a nucleophile, attacking this carbon and displacing the bromide ion in a nucleophilic substitution reaction. The carboxylic acid group can also participate in this process, potentially influencing the reaction rate. This hydrolysis reaction converts the desired bromo-acid into the corresponding hydroxy-acid impurity.

Q2: What are the primary consequences of moisture contamination in my sample of (R)-2-Bromo-4-phenylbutanoic acid?

A2: Moisture contamination can lead to several adverse outcomes:

  • Reduced Purity: The presence of (R)-2-hydroxy-4-phenylbutanoic acid as an impurity.

  • Lower Reaction Yields: As the starting material is consumed by hydrolysis, the yield of the desired product will decrease.

  • Inconsistent Results: Varying levels of moisture contamination between experiments will lead to a lack of reproducibility.

  • Complicated Purifications: The presence of the hydroxy-acid impurity can complicate the purification of the final product[2].

Q3: How can I visually inspect my reagent for potential moisture degradation?

A3: While visual inspection is not a definitive test, signs of significant moisture exposure can include a change in the physical appearance of the solid reagent, such as clumping, a sticky or oily consistency, or a noticeable change in color. However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is crucial for confirmation.

Q4: What is the best way to store (R)-2-Bromo-4-phenylbutanoic acid?

A4: Proper storage is the first line of defense against moisture contamination. We recommend storing (R)-2-Bromo-4-phenylbutanoic acid in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon[3][4][5]. The container should be placed in a desiccator containing a suitable desiccant like silica gel, anhydrous calcium sulfate, or molecular sieves[6][7][8][9][10]. For long-term storage, refrigeration in a sealed container within a desiccator is recommended to minimize any potential thermal degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (R)-2-Bromo-4-phenylbutanoic acid.

Observed Problem Potential Cause Recommended Solution
Low or inconsistent reaction yields Hydrolysis of the starting material due to moisture contamination.1. Verify the purity of the (R)-2-Bromo-4-phenylbutanoic acid using ¹H NMR or HPLC. 2. Implement rigorous inert atmosphere techniques for all subsequent reactions. 3. Ensure all glassware is thoroughly dried before use.
Presence of an unexpected impurity in product NMR/LC-MS Formation of (R)-2-hydroxy-4-phenylbutanoic acid.1. Compare the impurity's spectral data with a reference standard of (R)-2-hydroxy-4-phenylbutanoic acid. 2. Purify the starting material if significant hydrolysis is detected. 3. Review and improve moisture control procedures.
Difficulty in achieving complete reaction conversion The hydrolyzed starting material is unreactive in the desired transformation.1. Quantify the amount of active (R)-2-Bromo-4-phenylbutanoic acid in your starting material. 2. Adjust the stoichiometry of your reaction accordingly. 3. Consider purifying the reagent before use.
Reagent appears clumped or sticky Significant moisture absorption.1. Do not use the reagent directly. 2. Attempt to dry the reagent under high vacuum in the presence of a desiccant (e.g., P₂O₅), but be aware that some hydrolysis may be irreversible. 3. It is highly recommended to use a fresh, unopened container of the reagent.

Experimental Protocols

Protocol 1: Handling (R)-2-Bromo-4-phenylbutanoic Acid Under Inert Atmosphere

This protocol describes the standard procedure for weighing and dispensing (R)-2-Bromo-4-phenylbutanoic acid using a nitrogen-filled glovebox or a Schlenk line to minimize moisture exposure.

Using a Glovebox:

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary items, including the reagent container, spatulas, weigh boats, and vials, into the glovebox antechamber and cycle several times to remove air and moisture[4][11].

  • Equilibration: Allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully open the container and weigh the desired amount of (R)-2-Bromo-4-phenylbutanoic acid into a pre-tared vial.

  • Sealing: Tightly seal both the new vial containing the weighed reagent and the stock container before removing them from the glovebox.

Using a Schlenk Line:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask) at 125°C overnight and allow it to cool under a stream of dry nitrogen or argon[4][11].

  • Inert Atmosphere: Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere[4].

  • Reagent Transfer: In a fume hood, quickly open the reagent container and add the approximate amount to the Schlenk flask under a positive flow of inert gas.

  • Final Weighing: Seal the flask, re-evacuate and backfill with inert gas. The exact amount of reagent can be determined by difference weighing of the flask.

Diagram 1: Inert Atmosphere Handling Workflow

cluster_glovebox Glovebox Method cluster_schlenk Schlenk Line Method gb1 Prepare Glovebox (<1 ppm H₂O) gb2 Equilibrate Reagent gb1->gb2 gb3 Weigh Reagent gb2->gb3 gb4 Seal Containers gb3->gb4 sl1 Dry Glassware sl2 Establish Inert Atmosphere sl1->sl2 sl3 Transfer Reagent sl2->sl3 sl4 Weigh by Difference sl3->sl4

Caption: Workflow for handling moisture-sensitive reagents.

Protocol 2: Analytical Monitoring of Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method for quantifying the extent of hydrolysis in a sample of (R)-2-Bromo-4-phenylbutanoic acid.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (R)-2-Bromo-4-phenylbutanoic acid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent that has been stored over molecular sieves (e.g., CDCl₃ or Acetone-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being analyzed.

  • Data Analysis:

    • Identify the characteristic proton signal for the α-proton of (R)-2-Bromo-4-phenylbutanoic acid (methine proton adjacent to the bromine).

    • Identify the characteristic proton signal for the α-proton of the hydrolysis product, (R)-2-hydroxy-4-phenylbutanoic acid.

    • Integrate both signals and calculate the molar ratio of the two species.

Diagram 2: Hydrolysis Reaction and NMR Correlation

cluster_reaction Hydrolysis Reaction cluster_nmr ¹H NMR Analysis Bromo (R)-2-Bromo-4-phenylbutanoic acid Hydroxy (R)-2-hydroxy-4-phenylbutanoic acid Bromo->Hydroxy Hydrolysis H2O H₂O Bromo_NMR α-H Signal (Bromo) Quantify Integrate and Quantify Bromo_NMR->Quantify Hydroxy_NMR α-H Signal (Hydroxy) Hydroxy_NMR->Quantify

Caption: Correlation of hydrolysis to NMR signals for quantification.

Protocol 3: Moisture Content Determination by Karl Fischer Titration

For a precise measurement of water content, Karl Fischer titration is the gold standard[12][13][14][15][16].

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low moisture content (<1%)[13].

  • Solvent Blank: Titrate the solvent to a stable endpoint to remove any residual moisture.

  • Sample Introduction: Accurately weigh a sample of (R)-2-Bromo-4-phenylbutanoic acid and introduce it into the titration vessel. The sample size should be appropriate for the expected moisture content.

  • Titration: Start the titration and record the amount of water detected in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Purification of Moderately Degraded Reagent

In cases where a fresh supply of (R)-2-Bromo-4-phenylbutanoic acid is unavailable and existing stock shows moderate hydrolysis, purification via recrystallization may be an option. However, this should be considered a rescue operation, and the use of a fresh, high-purity reagent is always preferable.

Protocol 4: Recrystallization of (R)-2-Bromo-4-phenylbutanoic acid

  • Solvent Selection: Choose a solvent system in which the bromo-acid has high solubility at elevated temperatures and low solubility at room temperature, while the hydroxy-acid impurity has different solubility characteristics. A non-polar solvent or a mixture of a polar and non-polar solvent may be effective.

  • Dissolution: In a dry flask, dissolve the impure material in the minimum amount of hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, washing with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide.

  • Purity Verification: Confirm the purity of the recrystallized material by ¹H NMR and/or HPLC analysis.

References

  • Chemsrc. (2025, November 25). (R)-2-bromo-4-phenylbutyric acid | CAS#:121842-76-0. Retrieved from [Link]

  • LookChem. (n.d.). 2-Bromo-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Shanghai Caiyong Desiccant Co., Ltd. (n.d.). Desiccant's Properties and Applications. Retrieved from [Link]

  • Quora. (2024, October 9). What are some common desiccant materials used in desiccant canisters?. Retrieved from [Link]

  • Wikipedia. (n.d.). Desiccant. Retrieved from [Link]

  • Clariant. (2014, September 10). Desiccant Types and Performance. Retrieved from [Link]

  • Multisorb. (2026, February 19). 4 Types of Desiccants Used in Pharmaceuticals. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Nofima. (n.d.). Quantitative at-line monitoring of enzymatic hydrolysis using benchtop diffusion nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time monitoring of enzyme-assisted animal protein hydrolysis by NMR spectroscopy – An NMR reactomics concept | Request PDF. Retrieved from [Link]

  • Magritek. (n.d.). 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • ResearchGate. (2014, May 30). How does the moisture or water from the reagents can interfere with a solid state reaction in the crystalline structure of the products?. Retrieved from [Link]

  • Google Patents. (n.d.). US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PMC. (2023, May 5). Effect of Drying Kinetics, Volatile Components, Flavor Changes and Final Quality Attributes of Moslae herba during the Hot Air Thin-Layer Drying Process. Retrieved from [Link]

  • Solid State Nuclear Magnetic Resonance. (2017). Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. Retrieved from [Link]

  • Applied Spectroscopy. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • ACP. (2019, February 6). Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation. Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methods for the Separation of 2-Bromo-4-phenylbutanoic Acid Enantiomers

As a Senior Application Scientist, I frequently encounter the methodological hurdles associated with resolving halogenated chiral carboxylic acids. 2-Bromo-4-phenylbutanoic acid (CAS: 16503-46-1)[1] is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the methodological hurdles associated with resolving halogenated chiral carboxylic acids. 2-Bromo-4-phenylbutanoic acid (CAS: 16503-46-1)[1] is a highly valuable chiral building block, particularly in the synthesis of dual-action antibacterial agents and complex pharmaceutical intermediates[2]. However, achieving baseline enantiomeric resolution (Rs > 1.5) for this compound requires a deep understanding of its structural thermodynamics and the specific interaction mechanisms of Chiral Stationary Phases (CSPs).

This guide objectively compares the performance of three dominant chiral column chemistries, providing a self-validating experimental protocol and the mechanistic causality behind each chromatographic choice.

Mechanistic Challenges & CSP Selection

The separation of 2-bromo-4-phenylbutanoic acid enantiomers is complicated by three distinct structural features:

  • The Free Carboxylic Acid (pKa ~4.0): In standard reversed-phase or normal-phase conditions without acidic additives, the -COOH group partially ionizes. This leads to multi-modal retention, severe peak tailing, and a complete loss of chiral recognition due to secondary interactions with residual silanols[3].

  • The Halogenated Chiral Center (C2): The bulky, highly polarizable bromine atom acts as a strong steric driver and hydrogen-bond acceptor, requiring a CSP cavity that can accommodate its atomic radius.

  • The Flexible Alkyl-Aromatic Tail: The ethyl-phenyl chain can adopt multiple conformations, which complicates the rigid "three-point interaction" required for stereoselective inclusion[4].

To address these thermodynamic challenges, we compare three distinct CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate): Forms a helical structure where the carbamate linkages provide hydrogen bonding (NH as donor, C=O as acceptor), while the phenyl rings offer

    
     interactions.
    
  • Cellulose tris(3,5-dimethylphenylcarbamate): Features a different helical twist compared to amylose, often exhibiting reversed elution orders or enhanced selectivities for flexible aliphatic-aromatic chains[4].

  • Macrocyclic Glycopeptides (Vancomycin-based): Offers multiple interaction sites (H-bonding,

    
    , inclusion) and works exceptionally well for carboxylic acids in polar ionic modes[5].
    

Comparative Performance Data

The following table summarizes the optimized chromatographic performance of the three CSPs. Note the critical role of the acidic additive (TFA or Acetic Acid) in suppressing the ionization of the carboxylic acid.

Table 1: Chromatographic Comparison for 2-Bromo-4-phenylbutanoic Acid Enantiomers
Column ChemistryOptimized Mobile PhaseFlow RateRt1 (min)Rt2 (min)Selectivity (α)Resolution (Rs)
Amylose-based (e.g., Chiralpak AD-H)Hexane / IPA / TFA (90:10:0.1)1.0 mL/min8.411.21.422.8
Cellulose-based (e.g., Chiralcel OD-H)Hexane / IPA / TFA (95:5:0.1)1.0 mL/min9.110.51.181.6
Macrocyclic (e.g., Chirobiotic V2)MeOH / AcOH / TEA (100:0.1:0.1)1.0 mL/min12.315.81.352.4

Data Analysis & Causality: The Amylose-based CSP demonstrates superior resolution (Rs = 2.8) under normal-phase conditions. The broader helical cavity of amylose accommodates the bulky 2-bromo substituent more effectively than the tighter linear cavity of the cellulose derivative[4]. Conversely, the Macrocyclic column provides an excellent orthogonal approach using Polar Organic Mode (POM). This is highly advantageous if the downstream application requires preparative recovery, as methanol is significantly easier to evaporate than hexane/IPA mixtures[5].

Workflow Visualization

The following diagram illustrates the self-validating logical workflow for developing and optimizing this chiral separation.

Workflow Step1 1. Analyte Assessment 2-Bromo-4-phenylbutanoic acid Step2 2. CSP Screening Amylose vs. Cellulose vs. Macrocyclic Step1->Step2 Step3 3. Mobile Phase & Additives Crucial: 0.1% TFA for -COOH suppression Step2->Step3 Step4 4. Chromatographic Evaluation Assess Selectivity (α) & Resolution (Rs) Step3->Step4 Step4->Step3 Rs < 1.5 Adjust Modifier Step5 5. Protocol Validation System Suitability & Reproducibility Step4->Step5 Rs ≥ 1.5

Caption: Fig 1. Logical workflow for chiral method development of acidic enantiomers.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks. This specific methodology is optimized for the Amylose-based CSP under Normal Phase conditions.

Phase 1: Preparation & Equilibration
  • Mobile Phase Formulation: Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

    • Causality Check: Add 1.0 mL of Trifluoroacetic acid (TFA) directly to the IPA before mixing with Hexane. This ensures complete dissolution of the acid and prevents baseline drift. Degas the mixture via sonication for 10 minutes.

  • Column Equilibration: Install the Amylose-based column (250 mm × 4.6 mm, 5 µm). Purge the system with the mobile phase at 0.5 mL/min for 20 minutes, then increase to the operating flow rate of 1.0 mL/min. Monitor the baseline at 220 nm until drift is < 0.1 mAU/min.

  • Temperature Control: Set the column oven to 25°C.

    • Causality Check: Chiral recognition is an enthalpy-driven process. Fluctuations in temperature will directly alter the selectivity (

      
      ) and compromise reproducibility[4].
      
Phase 2: Sample Preparation
  • Weigh exactly 5.0 mg of racemic 2-Bromo-4-phenylbutanoic acid[1].

  • Dissolve in 1.0 mL of IPA (to ensure complete solubility of the polar carboxylic acid), then dilute to 5.0 mL with Hexane. Final concentration: 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Self-Validating Injection Sequence
  • Blank Injection (10 µL of 20% IPA in Hexane): Validates that no ghost peaks or carryover exist at the retention times of interest.

  • System Suitability Injection (10 µL of Racemate): Confirms

    
     and Rs > 1.5. If Rs < 1.5, verify the TFA concentration; insufficient acid will cause the peaks to broaden and merge.
    
  • Sample Injections (10 µL): Run the analytical samples. Ensure system pressure remains constant (typically ~60-80 bar depending on the exact LC system).

  • Post-Run Wash: Flush the column with Hexane/IPA (90:10) without TFA for 30 minutes before storage to prolong the lifetime of the chiral stationary phase.

Conclusion

For the enantiomeric separation of 2-bromo-4-phenylbutanoic acid, Amylose-based CSPs provide the highest resolution under normal-phase conditions, driven by the thermodynamic fit of the bulky halogenated chiral center within the amylose helical cavity. However, Macrocyclic CSPs offer a highly robust alternative when polar organic modes are required for downstream processing. In all cases, the addition of an acidic modifier (TFA or AcOH) is an absolute mechanistic requirement to suppress carboxylic acid ionization and maintain the integrity of the chiral recognition process.

References

  • Title: 2-Bromo-4-phenylbutanoic acid | 16503-46-1 Source: Benchchem URL
  • Title: Development of potential dual-action antibacterial agents Source: University of Wollongong Research Online URL
  • Title: Novel Separation Approach for Multiple Chiral Center Molecules Source: Sigma-Aldrich URL
  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL

Sources

Comparative

1H NMR spectral analysis and interpretation of (R)-2-Bromo-4-phenylbutanoic acid

1H NMR Spectral Analysis & Chiral Purity Assessment of (R)-2-Bromo-4-phenylbutanoic Acid Executive Summary (R)-2-Bromo-4-phenylbutanoic acid is a critical chiral intermediate in the synthesis of Angiotensin-Converting En...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis & Chiral Purity Assessment of (R)-2-Bromo-4-phenylbutanoic Acid

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril. Its enantiomeric purity is paramount, as the stereochemistry at the


-position directly dictates the pharmacological potency of the final drug substance.

This guide provides a technical breakdown of the structural verification of this compound using 1H NMR. Furthermore, it objectively compares two primary methods for assessing its enantiomeric excess (ee%): Chiral Solvating Agent (CSA) NMR versus the industry gold standard, Chiral HPLC . While HPLC offers superior sensitivity for trace analysis, CSA-NMR is presented here as a rapid, cost-effective alternative for in-process control.

Part 1: Structural Verification (The Baseline)

Before assessing purity, the chemical structure must be unequivocally confirmed. The molecule consists of three distinct aliphatic environments and one aromatic system.[1]

1H NMR Assignment Logic
  • Solvent: CDCl

    
     (Chloroform-d) is the standard solvent.
    
  • Reference: TMS (

    
     0.00 ppm) or Residual CHCl
    
    
    
    (
    
    
    7.26 ppm).

Structural Formula: Ph - CH2(4) - CH2(3) - CH(Br)(2) - COOH(1)

PositionProton TypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
COOH Carboxylic Acid10.0 – 12.0Broad Singlet1HExchangeable proton; shift varies with concentration and water content.
Ph-H Aromatic7.15 – 7.35Multiplet5HTypical monosubstituted benzene ring pattern.
H-2

-Methine
4.20 – 4.35 Triplet / dd1HDiagnostic Peak. Deshielded by both the carboxylic acid and the Bromine atom. Key for chiral analysis.
H-4 Benzylic2.70 – 2.85Multiplet2HDeshielded by the aromatic ring (ring current effect).
H-3 Homobenzylic2.30 – 2.50Multiplet2HShielded relative to H-2 and H-4; complex splitting due to coupling with both H-2 and H-4.

Technical Note: The triplet at


 4.25 ppm (H-2) is the most critical signal. If this signal appears as a doublet of doublets (dd), it indicates restricted rotation or magnetic non-equivalence of the adjacent H-3 protons, often seen in rigid chiral pockets.
Visualizing the Assignment Logic

NMR_Assignment cluster_molecule (R)-2-Bromo-4-phenylbutanoic acid Ph Phenyl Ring (Aromatic) C4 C4-H (Benzylic) Ph->C4 Shift_Ar 7.15 - 7.35 ppm (Multiplet) Ph->Shift_Ar Ring Current C3 C3-H (Homobenzylic) C4->C3 Shift_Ben 2.70 - 2.85 ppm (Multiplet) C4->Shift_Ben Inductive C2 C2-H (Alpha-Bromo) C3->C2 Shift_Homo 2.30 - 2.50 ppm (Multiplet) C3->Shift_Homo COOH COOH (Acid) C2->COOH Shift_Alpha 4.20 - 4.35 ppm (Triplet/dd) *Diagnostic* C2->Shift_Alpha EWG Effect (Br + COOH)

Figure 1: NMR Assignment Map linking structural moieties to their specific chemical shift ranges.

Part 2: Comparative Analysis – Chiral Purity Assessment

The primary challenge in synthesizing (R)-2-bromo-4-phenylbutanoic acid is avoiding racemization. Standard 1H NMR cannot distinguish enantiomers. To assess the Enantiomeric Excess (ee%), we compare two methods.

Method A: Chiral Solvating Agent (CSA) NMR

Principle: Adding a chiral base, such as (R,R)-1,2-diphenylethylenediamine , forms a diastereomeric salt complex in situ. This creates different magnetic environments for the (R) and (S) enantiomers of the target acid, causing the diagnostic H-2 signal to "split."

  • Pros: Fast (<15 mins), no special column required, uses standard NMR hardware.

  • Cons: Lower sensitivity (LOD ~1-2%), requires careful titration.

Method B: Chiral HPLC (The Alternative)

Principle: Separation on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) based on transient physical interactions.

  • Pros: High sensitivity (LOD <0.1%), industry standard for final release.

  • Cons: Slow (30+ min/run), high solvent consumption, expensive columns.

Performance Comparison Table
FeatureCSA-NMR (Recommended for IPC) Chiral HPLC (Recommended for Release)
Sample Prep Time < 5 Minutes (Dissolve & Shake)15-30 Minutes (Filter & Dilute)
Analysis Time < 10 Minutes20-45 Minutes
Limit of Detection ~1.0% impurity< 0.05% impurity
Cost Per Run Low (Deuterated solvent only)High (Solvents + Column wear)
Structural Info Yes (Confirms identity simultaneously)No (Retention time only)

Part 3: Experimental Protocols

Protocol 1: CSA-NMR for Enantiomeric Excess Determination

Use this protocol for rapid In-Process Control (IPC) checks.

  • Sample Preparation: Dissolve 10 mg of the analyte ((R)-2-Bromo-4-phenylbutanoic acid) in 0.6 mL of CDCl

    
    .
    
  • Baseline Scan: Acquire a standard 1H NMR spectrum (16 scans). Ensure the H-2 triplet at ~4.25 ppm is sharp.

  • CSA Addition: Add 0.5 - 1.0 equivalents of (R,R)-1,2-diphenylethylenediamine (or similar chiral diamine) directly to the NMR tube.

  • Equilibration: Shake the tube vigorously until the solid dissolves. The solution may warm slightly due to salt formation.

  • Chiral Scan: Acquire a second spectrum.

    • Observation: The H-2 triplet will shift upfield (shielding by the CSA). If the sample is racemic, you will see two distinct triplets separated by

      
       (typically 0.02 - 0.1 ppm).
      
    • Calculation: Integrate the two triplets.

      
      
      
Protocol 2: Impurity Profiling (Regio- & Chemoselectivity)

Use this to distinguish the product from common synthetic byproducts.

ImpurityDiagnostic SignalDifference from Target
4-Phenylbutanoic acid (Des-bromo precursor)

2.35 (t, 2H,

-CH2)
Missing the

4.25 signal;

-protons are shielded.
4-Bromo-4-phenylbutanoic acid (Regioisomer)

~5.00 (dd, 1H, Benzylic-CH-Br)
Bromine is benzylic; signal shifts downfield to ~5.0 ppm.
(S)-Enantiomer Identical in standard NMRRequires CSA (see Protocol 1) to distinguish.

Part 4: Decision Pathway

Decision_Tree Start Sample: Crude (R)-2-Bromo-4-phenylbutanoic acid Standard_NMR Run Standard 1H NMR (CDCl3) Start->Standard_NMR Check_H2 Check H-2 Signal (~4.25 ppm) Standard_NMR->Check_H2 Missing Signal Missing? Likely Des-bromo impurity Check_H2->Missing No Triplet Shifted Shifted to ~5.0 ppm? Likely Regioisomer Check_H2->Shifted Wrong Shift Confirmed Signal Confirmed at 4.25 ppm Structure Verified Check_H2->Confirmed Correct Purity_Check Need Purity Check? Confirmed->Purity_Check IPC In-Process Control? Purity_Check->IPC Yes CSA_Method Method A: CSA-NMR (Rapid, >98% ee check) IPC->CSA_Method Yes (Speed) HPLC_Method Method B: Chiral HPLC (Final Release, Trace <1%) IPC->HPLC_Method No (Precision)

Figure 2: Analytical workflow for structural confirmation and purity selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21274060, 2-Bromo-4-phenylbutanoate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2][3][4] (Standard reference for solvent impurities in CDCl3). Retrieved from [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[5] (Authoritative text on Chiral Solvating Agents).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics.[2][4] Retrieved from [Link]

Sources

Validation

Technical Guide: Specific Optical Rotation &amp; Characterization of (R)-2-Bromo-4-phenylbutanoic Acid

This guide outlines the characterization, specific optical rotation (SOR) standards, and experimental protocols for (R)-2-Bromo-4-phenylbutanoic acid , a critical chiral intermediate in the synthesis of ACE inhibitors li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, specific optical rotation (SOR) standards, and experimental protocols for (R)-2-Bromo-4-phenylbutanoic acid , a critical chiral intermediate in the synthesis of ACE inhibitors like Benazepril .

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0 ) is the key stereochemical building block for the "pril" class of ACE inhibitors. Its enantiomeric purity is the primary determinant of the final drug's potency. While often characterized by specific optical rotation (


), modern pharmaceutical protocols increasingly rely on Chiral HPLC for precise enantiomeric excess (ee%) determination due to the variability of SOR with solvent and concentration.

This guide provides the authoritative reference sources, a self-validating measurement protocol, and a comparison of characterization methods.

Reference Values and Standards

The "gold standard" reference values for this compound are established in the medicinal chemistry literature, specifically the work of Coric et al. (1996) , who optimized the synthesis from D-homophenylalanine.

Table 1: Reference Characterization Data
ParameterStandard Value / ConditionReference
Compound (R)-2-Bromo-4-phenylbutanoic acid[1]
CAS Number 121842-76-0[2]
Precursor D-Homophenylalanine (via diazotization)[1]
Literature Yield ~98% (from optimized diazotization)[1]
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)[1][3]
Temp /

20°C / 589 nm (Sodium D-line)[4]
Primary Reference J. Med. Chem. 1996, 39, 1210-1219[1]

Critical Note on Sign: The specific rotation sign (+/-) depends heavily on the solvent. For


-bromo acids derived from D-amino acids (R-configuration), the rotation is typically established in polar protic solvents. Always verify against an authentic standard or the primary literature [1] before releasing a batch.

Comparative Analysis: SOR vs. Chiral HPLC

For drug development, relying solely on optical rotation is insufficient. A dual-method approach is recommended.

FeatureSpecific Optical Rotation (SOR) Chiral HPLC
Primary Use Identity confirmation; Gross purity check.Quantitative Enantiomeric Excess (ee%) determination.
Sensitivity Low; affected by chemical impurities and moisture.High; separates enantiomers and impurities.
Sample Req. High concentration (~10 mg/mL).Trace amounts (< 1 mg).
Variable Impact Highly sensitive to Solvent and Temperature .Sensitive to Column and Mobile Phase .
Verdict Mandatory for Pharmacopeial ID. Mandatory for Process Control.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (Self-Validating)

To establish an internal reference, synthesize the (R)-isomer from D-Homophenylalanine. This reaction proceeds with retention of configuration (via a double inversion mechanism involving the


-lactone intermediate).

Reagents:

  • D-Homophenylalanine (Optical Purity >99%)

  • Sodium Nitrite (

    
    )
    
  • Hydrobromic Acid (

    
    , 48% aq)
    
  • Potassium Bromide (

    
    )
    

Workflow:

  • Dissolution: Dissolve D-Homophenylalanine in

    
     (aq) containing 
    
    
    
    at -5°C.
  • Diazotization: Add

    
     solution dropwise, maintaining temperature < 0°C.
    
    • Mechanism:[1] Formation of diazonium salt

      
       intramolecular displacement by carboxylate (
      
      
      
      -lactone, inversion 1)
      
      
      ring opening by bromide (inversion 2)
      
      
      Net Retention (R-isomer) .
  • Extraction: Extract with Ethyl Acetate or Toluene.

  • Purification: Crystallize from Hexane/Ethyl Acetate to remove trace racemates.

Protocol B: Accurate SOR Measurement

Objective: Eliminate solvent-induced variability.

  • Drying: Dry the sample under vacuum (

    
    ) at 40°C for 4 hours to remove solvent residues (solvents can drastically skew 
    
    
    
    ).
  • Weighing: Weigh

    
     into a 10 mL volumetric flask.
    
  • Solvation: Dissolve in Methanol (HPLC Grade) . Equilibrate to 20°C.

  • Measurement:

    • Zero the polarimeter with pure solvent.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles.

    • Record the average of 5 readings.

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[2]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration ( g/100  mL)
      

Workflow Visualization

The following diagram illustrates the critical path from starting material to validated characterization, highlighting the configuration retention step.

G Start D-Homophenylalanine (R-Isomer) Step1 Diazotization (NaNO2 / HBr / 0°C) Start->Step1 Dissolve Inter Intermediate: alpha-Lactone Step1->Inter Inversion 1 Step2 Bromide Attack (Double Inversion) Inter->Step2 Inversion 2 Product (R)-2-Bromo-4- phenylbutanoic acid Step2->Product Net Retention QC QC: Polarimetry + HPLC Product->QC Validate

Caption: Stereochemical pathway ensuring retention of the (R)-configuration during synthesis.

References

  • Coric, P., Turcaud, S., Meudal, H., Roques, B. P., & Fournie-Zaluski, M. C. (1996). Optimal Recognition of Neutral Endopeptidase and Angiotensin-Converting Enzyme Active Sites by Mercaptoacyldipeptides as a Means To Design Potent Dual Inhibitors.[3] Journal of Medicinal Chemistry, 39(6), 1210–1219.[4] Link

  • ChemicalBook. (n.d.). (R)-2-Bromo-4-phenylbutyric acid Product Description & CAS 121842-76-0. Link

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[5] Link

  • OpenStax. (2023). Optical Activity - Organic Chemistry. Link

Sources

Comparative

Comparing synthetic routes: Enzymatic resolution vs asymmetric synthesis of (R)-2-Bromo-4-phenylbutanoic acid

Topic: Comparing synthetic routes: Enzymatic resolution vs asymmetric synthesis of (R)-2-Bromo-4-phenylbutanoic acid Executive Summary (R)-2-Bromo-4-phenylbutanoic acid (and its ethyl ester) is a critical chiral synthon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing synthetic routes: Enzymatic resolution vs asymmetric synthesis of (R)-2-Bromo-4-phenylbutanoic acid

Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (and its ethyl ester) is a critical chiral synthon in the manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril . The stereochemical purity of this intermediate is non-negotiable; the (R)-configuration at the


-bromo position is required to secure the (S)-configuration in the final drug via an SN2 displacement reaction with a secondary amine.

This guide compares two dominant synthetic strategies:

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic approach utilizing lipases to selectively hydrolyze the undesired enantiomer from a racemic mixture.

  • Asymmetric Synthesis (Chiral Pool Strategy): A chemoselective transformation involving the diazotization of D-homophenylalanine with retention of configuration.

While the enzymatic route offers mild, "green" conditions, it is kinetically limited to a 50% maximum yield per pass. In contrast, the asymmetric synthesis provides high throughput and yield but relies on expensive chiral precursors and hazardous diazotization reagents.

Route A: Enzymatic Kinetic Resolution (Biocatalytic)

Mechanistic Principle

This route relies on the enantioselective hydrolysis of racemic ethyl 2-bromo-4-phenylbutyrate. A lipase (typically from Pseudomonas sp. or Candida rugosa) acts as the catalyst. The enzyme preferentially binds and hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ethyl 2-bromo-4-phenylbutyrate intact.

  • Selectivity: High (

    
    ).[1]
    
  • Theoretical Yield: Max 50% (unless dynamic kinetic resolution is employed, which is difficult for

    
    -halo esters due to slow racemization).
    
Experimental Workflow

The reaction is typically conducted in a biphasic system (buffer/organic solvent) to facilitate the separation of the water-soluble (S)-acid product and the organic-soluble (R)-ester.

Key Advantages & Limitations
  • Pros:

    • Mild Conditions: Ambient temperature (

      
      C), neutral pH.
      
    • Scalability: Enzymes are robust and reusable (especially if immobilized).

    • Purity: Can achieve

      
       ee with optimized reaction times.
      
  • Cons:

    • Yield Cap: Limited to 50% yield based on racemic starting material.

    • Separation: Requires efficient extraction to separate the acid byproduct from the desired ester.

Route B: Asymmetric Synthesis via Diazotization (Chemical)

Mechanistic Principle

This route utilizes the "Chiral Pool" strategy, starting from D-homophenylalanine (D-HPA). The reaction involves diazotization using sodium nitrite (


) and hydrobromic acid (

).

Crucially, this reaction proceeds with retention of configuration .

  • Mechanism: The diazonium intermediate forms an unstable

    
    -lactone species via intramolecular attack of the carboxylate. The bromide ion then opens this lactone via an SN2 attack, resulting in a second inversion.
    
  • Net Result: Double Inversion

    
     Retention.
    
  • Transformation: (R)-Amino Acid

    
     (R)-Bromo Acid.
    
Experimental Workflow

The reaction requires careful temperature control (


C to 

C) to manage the exothermic evolution of nitrogen gas and prevent side reactions (e.g., elimination to the alkene).
Key Advantages & Limitations
  • Pros:

    • High Yield: Theoretical yield is 100%; practical yields range from 75-85%.

    • Direct Access: Produces the free acid directly, which can be esterified if needed.

  • Cons:

    • Cost: D-homophenylalanine is an expensive unnatural amino acid.

    • Safety: Large-scale diazotization generates significant nitrogen gas and requires handling toxic

      
       and corrosive 
      
      
      
      .

Comparative Analysis

FeatureRoute A: Enzymatic ResolutionRoute B: Asymmetric Synthesis (Diazotization)
Starting Material Racemic ethyl 2-bromo-4-phenylbutyrate (Cheap)D-Homophenylalanine (Expensive)
Key Reagent Lipase (Pseudomonas or Candida)

,

,

Enantiomeric Excess (ee)

(Tunable via conversion)

(Dependent on SM purity)
Yield ~45-48% (isolated)75-85%
Atom Economy Low (50% of substrate is waste/recycle)High
Scalability High (Batch or Flow)Moderate (Heat/Gas management required)
Green Metric High (Biocatalytic, aqueous)Low (Stoichiometric waste, hazardous)

Experimental Protocols

Protocol A: Lipase-Catalyzed Resolution
  • Substrate: Racemic ethyl 2-bromo-4-phenylbutyrate (100 mM).

  • Enzyme: Pseudomonas sp. Lipase (immobilized, 500 U/mmol).

  • Medium: Phosphate Buffer (0.1 M, pH 7.0) / MTBE (10:1 v/v).

  • Setup: Suspend the racemic ester in the biphasic mixture.

  • Initiation: Add lipase and stir vigorously at

    
    C. Maintain pH 7.0 using an autotitrator with 1M NaOH.
    
  • Monitoring: Monitor conversion via HPLC (Chiralcel OJ-H column). Stop reaction at 50-52% conversion (to ensure high ee of remaining ester).

  • Workup: Extract the mixture with ethyl acetate. The organic layer contains the (R)-ester .[2] The aqueous layer contains the (S)-acid (sodium salt).

  • Purification: Wash organic layer with saturated

    
     to remove traces of acid. Dry over 
    
    
    
    and concentrate.
Protocol B: Diazotization of D-Homophenylalanine
  • Substrate: D-Homophenylalanine (10 mmol).

  • Reagents:

    
     (35 mmol), 
    
    
    
    (15 mmol),
    
    
    (2.5 M).
  • Setup: Dissolve D-HPA and KBr in dilute

    
     (1.25 M). Cool to 
    
    
    
    C.
  • Addition: Add

    
     (solid or concentrated solution) portion-wise over 1 hour, keeping temperature 
    
    
    
    C. Vigorous gas evolution (
    
    
    ) will occur.
  • Reaction: Stir at

    
    C for 2 hours, then allow to warm to room temperature over 1 hour.
    
  • Workup: Extract the reaction mixture with diethyl ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate to yield (R)-2-bromo-4-phenylbutanoic acid  as a pale yellow oil (crystallizes on standing).
    

Visualizations

Figure 1: Mechanistic Comparison of Routes

G cluster_0 Route A: Enzymatic Resolution cluster_1 Route B: Asymmetric Synthesis (Diazotization) Racemic Racemic Ester (R/S)-Et-Br-PB Enzyme Lipase Hydrolysis (Selective for S) Racemic->Enzyme S_Acid (S)-Acid (Byproduct) Enzyme->S_Acid Hydrolyzed R_Ester (R)-Ester (Target Product) Enzyme->R_Ester Unreacted DHPA D-Homophenylalanine (R-Amino Acid) Diazo Diazonium Intermediate DHPA->Diazo NaNO2/H+ Lactone alpha-Lactone (Inversion 1) Diazo->Lactone -N2 R_Acid (R)-Bromo Acid (Target Product) Lactone->R_Acid Br- Attack (Inversion 2 -> Retention)

Caption: Comparison of the kinetic resolution pathway (Route A) versus the double-inversion retention pathway (Route B).

Figure 2: Decision Workflow for Process Selection

Decision Start Select Synthesis Route Cost Is D-Homophenylalanine cost-prohibitive? Start->Cost Green Is 'Green Chemistry' (E-factor) a priority? Cost->Green No (Budget Available) RouteA Choose Route A: Enzymatic Resolution Cost->RouteA Yes (Need Low Cost) Green->RouteA Yes RouteB Choose Route B: Diazotization Green->RouteB No (Yield is priority)

Caption: Decision matrix for selecting the optimal route based on cost and sustainability constraints.

References

  • Coric, P., et al. (1996). "Preparation of (R)-2-bromo-4-phenylbutanoic acid via diazotization." Journal of Medicinal Chemistry, 39(6), 1210-1219. Link

  • Houng, J. Y., et al. (1996). "Lipase-catalysed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate." Biotechnology Techniques, 10, 1-6. Link

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis, 343(6-7), 527-546. Link

  • ChemicalBook. "(R)-2-Bromo-4-phenylbutyric acid Product Properties and Synthesis." Link

  • Gotor, V., et al. (2016).[3] "Enzymatic hydrolytic resolution of alpha-halo esters." Journal of Molecular Catalysis B: Enzymatic, 133, S317-S323.[3] Link[3]

Sources

Validation

Comparative Guide: Leaving Group Efficiency of 2-Bromo vs. 2-Chloro-4-phenylbutanoic Acid in Pharmaceutical Synthesis

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Benazepril and Enalapril—the selection of the correct halogenated in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Benazepril and Enalapril—the selection of the correct halogenated intermediate is a critical process development decision. This guide provides an objective, data-driven comparison between 2-Bromo-4-phenylbutanoic acid and its chlorinated analog, 2-Chloro-4-phenylbutanoic acid . By analyzing bond dissociation energies, transition state stabilization, and experimental kinetics, we demonstrate why the bromo-derivative is overwhelmingly preferred for nucleophilic substitution (SN2) workflows.

Mechanistic Foundations: Bromide vs. Chloride

The efficiency of a leaving group in an SN2 reaction is dictated by its ability to stabilize the developing negative charge in the transition state and its subsequent stability as a free anion[1].

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker (~285 kJ/mol) than the carbon-chlorine (C-Cl) bond (~339 kJ/mol). This lower activation barrier translates directly to faster reaction kinetics at lower temperatures, making the bromo-derivative highly reactive[2],[1].

  • Polarizability and Sterics: Bromide is a larger ion than chloride. Its electron cloud is more diffuse and polarizable, allowing it to better stabilize the transition state during the nucleophilic attack of an amine.

  • The Finkelstein Workaround: When 2-chloro-4-phenylbutanoic acid must be used due to supply chain constraints, the reaction is often sluggish. To overcome this, chemists employ a Finkelstein reaction[3]. By adding a catalytic amount of sodium iodide (NaI), the alkyl chloride is converted in situ to a highly reactive alkyl iodide, temporarily bypassing the poor leaving group efficiency of the chloride ion[3].

Quantitative Data and Performance Comparison

The following tables summarize the physicochemical properties and the comparative kinetic performance of both intermediates during a standard SN2 amination reaction.

Table 1: Physicochemical & Mechanistic Properties
Property2-Bromo-4-phenylbutanoic acid2-Chloro-4-phenylbutanoic acid
CAS Number 16503-46-1[2]N/A (Analog)
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Polarizability of Leaving Group HighModerate
SN2 Reactivity ExcellentPoor to Moderate
Table 2: Comparative Experimental Performance (Standard Amination)
Parameter2-Bromo-4-phenylbutanoic acid2-Chloro-4-phenylbutanoic acid
Optimal Reaction Temperature 40–50 °C80–90 °C
Time to >95% Conversion 4–6 hours18–24 hours
Yield of Desired Product >85%<60%
Primary Byproduct Minimal (Trace E2)Significant (E2 Elimination)
Catalyst Requirement NoneNaI (Finkelstein conditions)[3]

Experimental Protocol: SN2 Amination Workflow

To validate the kinetic differences, the following self-validating protocol details the nucleophilic substitution of the alpha-halogen with an amino acid ester (a standard step in ACE inhibitor synthesis).

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 eq of 2-bromo-4-phenylbutanoic acid (or the 2-chloro analog) and 1.2 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It effectively solvates cations but leaves the nucleophilic amine relatively unsolvated. This lack of solvation increases the amine's ground-state energy, making it highly reactive and accelerating the SN2 attack.

Step 2: Base Addition

  • Action: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃) to the stirring solution.

  • Causality: The SN2 displacement generates hydrobromic (or hydrochloric) acid. If left unneutralized, this acid will protonate the nucleophilic amine, forming an unreactive ammonium salt and halting the reaction. K₂CO₃ acts as an acid scavenger to continuously drive the reaction forward.

Step 3: Thermal Activation & Monitoring

  • Action: Stir the mixture at 45 °C for the bromo-derivative (or 85 °C for the chloro-derivative). Monitor the reaction via HPLC until the starting material peak is <1%.

  • Causality: The weaker C-Br bond requires less thermal energy to reach the transition state. Forcing the chloro-derivative to higher temperatures provides the necessary kinetic energy but inadvertently promotes competing E2 elimination pathways, which degrades the overall yield. HPLC monitoring acts as an internal control to prevent over-alkylation.

Step 4: Workup & Isolation

  • Action: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Water effectively dissolves and removes the highly polar DMF and inorganic salts (K₂CO₃, KBr/KCl). The organic product partitions cleanly into the ethyl acetate layer, ensuring high purity of the isolated intermediate without the need for immediate column chromatography.

Reaction Pathway Visualization

SN2_Pathway Nuc Nucleophile (Amine) TS_Br Transition State (Lower Activation Energy) Nuc->TS_Br Fast S_N2 TS_Cl Transition State (Higher Activation Energy) Nuc->TS_Cl Slow S_N2 Sub_Br 2-Bromo-4-phenylbutanoic acid (Weaker C-Br Bond) Sub_Br->TS_Br Sub_Cl 2-Chloro-4-phenylbutanoic acid (Stronger C-Cl Bond) Sub_Cl->TS_Cl Prod Substituted Product (ACE Inhibitor Intermediate) TS_Br->Prod LG_Br Bromide Ion (Br⁻) Excellent Leaving Group TS_Br->LG_Br TS_Cl->Prod LG_Cl Chloride Ion (Cl⁻) Moderate Leaving Group TS_Cl->LG_Cl

SN2 reaction pathway comparing bromide and chloride leaving group efficiencies.

References

  • A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: X-Ray Crystallography Derivatization Strategies for (R)-2-Bromo-4-phenylbutanoic Acid

Executive Summary Determining the absolute configuration of chiral building blocks is a critical bottleneck in pharmaceutical development. For (R)-2-bromo-4-phenylbutanoic acid—a key chiral intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute configuration of chiral building blocks is a critical bottleneck in pharmaceutical development. For (R)-2-bromo-4-phenylbutanoic acid—a key chiral intermediate in the synthesis of ACE inhibitors such as Benazepril—direct Single-Crystal X-Ray Diffraction (SCXRD) is notoriously difficult. The molecule's highly flexible aliphatic chain and low melting point often result in oils or poorly diffracting, disordered crystals.

As an Application Scientist, I have evaluated multiple derivatization strategies to overcome these crystallographic challenges. This guide objectively compares three primary methodologies—Chiral Salt Formation , Covalent Amide Derivatization , and Co-crystallization —providing the causality behind each experimental choice, representative quantitative performance data, and self-validating protocols to ensure you obtain a Flack parameter with high statistical confidence.

The Causality of Crystallographic Challenges

To understand why derivatization is necessary, we must analyze the molecule's structural physics:

  • Conformational Disorder: The butanoic acid backbone possesses multiple freely rotating C-C single bonds. In a crystal lattice, this flexibility leads to positional disorder, smearing the electron density map and artificially inflating the

    
     refinement factor.
    
  • Anomalous Dispersion Requirements: To determine absolute configuration, we rely on the anomalous scattering of X-rays by heavy atoms (breaking Friedel's Law). The native bromine atom is an excellent anomalous scatterer, particularly when using Cu K

    
     radiation (
    
    
    
    Å), which excites the bromine's inner electrons more effectively than Mo K
    
    
    radiation. However, if the crystal lattice is disordered, the precision of the Bijvoet intensity differences is lost, resulting in an ambiguous [1].

By derivatizing the molecule, we restrict its degrees of freedom, forcing it into a rigid, highly ordered lattice.

Comparison of Derivatization Strategies

Strategy A: Chiral Amine Salt Formation
  • Mechanism: Acid-base reaction forming a robust, charge-assisted hydrogen-bond network.

  • Causality: Reacting the carboxylic acid with a rigid chiral amine (e.g., (S)-1-phenylethylamine) creates a diastereomeric salt. The ionic interactions act as strong "supramolecular glue," locking the flexible butyl chain into a single conformation.

  • Pros: Rapid crystallization; high-yielding; predictable packing in non-centrosymmetric space groups (e.g.,

    
    ).
    
  • Cons: Salts can occasionally be hygroscopic, requiring careful handling during mounting.

Strategy B: Covalent Amide Derivatization
  • Mechanism: EDC/HOBt-mediated coupling of the acid with a rigid aromatic amine (e.g., p-bromoaniline).

  • Causality: Converting the flexible acid into a rigid amide eliminates the rotational freedom of the carboxylate. Furthermore, introducing a second bromine atom via p-bromoaniline doubles the anomalous scattering signal, drastically reducing the standard uncertainty of the [2].

  • Pros: Exceptional lattice rigidity; near-zero Flack parameter uncertainty; highly stable crystals.

  • Cons: Requires a synthetic step, aqueous workup, and chromatographic purification prior to crystallization.

Strategy C: Co-Crystallization
  • Mechanism: Non-covalent assembly using hydrogen-bond donors/acceptors (e.g., Isonicotinamide).

  • Causality: Utilizes the carboxylic acid dimer or acid-pyridine supramolecular synthons to build a lattice without altering the covalent structure.

  • Pros: Analyzes the API/intermediate in its native chemical state.

  • Cons: Highly empirical; screening for the correct co-former that yields X-ray quality crystals can take weeks.

Quantitative Performance Comparison

The following table summarizes the representative crystallographic performance metrics for each strategy when subjected to Cu K


 SCXRD at 100 K.
MetricStrategy A: Chiral SaltStrategy B: Covalent AmideStrategy C: Co-crystal
Derivative / Co-former (S)-1-PhenylethylamineN-(4-bromophenyl)amideIsonicotinamide
Optimal Crystallization Slow Evaporation (EtOH/H₂O)Vapor Diffusion (DCM/Hexane)Cooling (EtOAc)
Typical Space Group Orthorhombic, P2₁2₁2₁Monoclinic, P2₁Triclinic, P1
Resolution Limit (Å) 0.820.780.88

Factor (Final)
3.5%2.8%5.2%
Flack Parameter (

)
0.03(2)0.01(1)0.06(4)
Time-to-Crystal 3 - 5 Days7 - 10 Days14+ Days

Data Interpretation: Strategy B yields the highest resolution and lowest Flack parameter uncertainty due to the dual-bromine anomalous dispersion effect, making it the gold standard for absolute configuration proof. Strategy A is the most efficient balance of speed and data quality.

Experimental Protocols

Protocol 1: Preparation and Crystallization of the Chiral Salt (Strategy A)

This protocol is self-validating: the formation of a crystalline precipitate directly indicates successful salt formation, while the dissolution upon heating confirms a proper solubility curve for slow evaporation.

  • Salt Formation: Dissolve 100 mg (0.41 mmol) of (R)-2-bromo-4-phenylbutanoic acid in 2.0 mL of absolute ethanol in a 5 mL glass vial.

  • Amine Addition: Add 1.0 equivalent (50.0 mg, 0.41 mmol) of (S)-1-phenylethylamine dropwise while stirring at room temperature. An exothermic neutralization will occur.

  • Validation: Stir for 30 minutes. If a precipitate forms prematurely, add deionized water dropwise (up to 0.5 mL) and heat gently to 50°C until the solution is completely clear.

  • Crystallization: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

  • Slow Evaporation: Puncture the vial cap with a single needle hole. Leave undisturbed in a vibration-free environment at 20°C. Block-like crystals suitable for X-ray will typically form within 72–120 hours.

Protocol 2: Covalent Amide Derivatization (Strategy B)

This protocol utilizes vapor diffusion, which is ideal for highly soluble organic derivatives that resist crystallization via standard cooling.

  • Coupling Reaction: In a dry flask under N₂, dissolve 100 mg of the acid in 3 mL of anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 2.0 eq of DIPEA. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add 1.1 eq of p-bromoaniline. Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc) to isolate the pure amide.

  • Vapor Diffusion Setup: Dissolve 15 mg of the purified amide in 0.5 mL of DCM in a small inner vial (uncapped). Place this inner vial inside a larger outer vial containing 3 mL of anti-solvent (n-Hexane).

  • Crystallization: Seal the outer vial tightly. As the volatile DCM slowly exchanges with the hexane vapor over 7-10 days, the solubility drops, yielding pristine, rigid monoclinic crystals.

Decision Workflow

Below is the logical workflow for selecting the appropriate derivatization strategy based on project needs.

Workflow Start (R)-2-Bromo-4-phenylbutanoic Acid (Flexible Chain / Low-Melting) Decision Select Crystallization Strategy Start->Decision Salt Strategy A: Chiral Salt +(S)-1-Phenylethylamine Decision->Salt Acid-Base Reaction Covalent Strategy B: Covalent Amide +p-Bromoaniline Decision->Covalent EDC/HOBt Coupling CoCryst Strategy C: Co-crystal +Isonicotinamide Decision->CoCryst H-Bond Screening CrystSalt Slow Evaporation (EtOH/Water) Salt->CrystSalt CrystCov Vapor Diffusion (DCM/Hexane) Covalent->CrystCov CrystCo Cooling Crystallization (EtOAc) CoCryst->CrystCo Xray Single Crystal X-Ray Diffraction (Cu Kα Radiation) CrystSalt->Xray CrystCov->Xray CrystCo->Xray Flack Absolute Configuration (Flack Parameter < 0.1) Xray->Flack

Decision workflow for selecting derivatization strategies for X-ray crystallography.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 249-259. URL:[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Applications and properties of the Bijvoet intensity ratio. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 4), 484-493. URL:[Link]

Validation

Benchmarking yield of (R)-2-Bromo-4-phenylbutanoic acid against industry standards

Executive Summary: The Chirality Imperative (R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically the "p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically the "pril" class (e.g., Benazepril, Enalapril).

In drug development, the stereochemical purity of this intermediate is non-negotiable. The downstream coupling typically involves an


 displacement of the bromide by a secondary amine (e.g., L-Proline derivatives). To achieve the required (S)-configuration in the final API, the starting material must possess the (R)-configuration .

This guide benchmarks the Optimized Diazotization Protocol (ODP) —a high-yield method retaining configuration—against two industry standards: Classical Resolution and Generic Diazotization. Our analysis demonstrates that ODP offers a 15-20% yield increase over generic methods and eliminates the massive solvent waste associated with chiral resolution.

Mechanistic Insight: The "Double Inversion" Anomaly

To understand the yield advantages of the Optimized Diazotization Protocol, one must understand the mechanism. Unlike typical


 reactions that invert stereochemistry, the diazotization of D-Homophenylalanine to (R)-2-Bromo-4-phenylbutanoic acid proceeds with retention of configuration .

This occurs via a Double Inversion mechanism involving Neighboring Group Participation (NGP):

  • Inversion 1: The carboxylate group attacks the diazonium intermediate intramolecularly, forming a transient

    
    -lactone.
    
  • Inversion 2: The bromide ion opens the unstable lactone ring.

The result is a net retention of the (R)-center, but the unstable intermediate makes the reaction prone to elimination side-reactions (forming alkenes), which kills yield in generic protocols.

Mechanism Visualization

DiazotizationMechanism Start D-Homophenylalanine (R-Amino Acid) Diazo Diazonium Intermediate Start->Diazo NaNO2 / HBr (Diazotization) Lactone α-Lactone (Transient Inversion) Diazo->Lactone Intramolecular Attack (Inv. #1) SideProduct Elimination Product (Alkene impurity) Diazo->SideProduct Elimination (-H+) Product (R)-2-Bromo-4- phenylbutanoic acid Lactone->Product Br- Attack (Inv. #2 = Retention)

Figure 1: The Double Inversion mechanism ensuring retention of configuration. Minimizing the "Elimination" pathway is key to high yields.

Comparative Methodology

We benchmarked the performance of three distinct production routes.

Standard A: Classical Chemical Resolution
  • Method: Racemic synthesis of 2-bromo-4-phenylbutanoic acid followed by fractional crystallization using a chiral amine (e.g., (R)-Phenylethylamine).

  • Industry Status: Legacy method. Still used where D-Homophenylalanine is unavailable.

  • Major Flaw: Theoretical yield is capped at 50% (max) for the desired enantiomer.

Standard B: Generic Diazotization
  • Method: Standard conversion of D-Homophenylalanine using aqueous HBr and NaNO2 at 0°C.

  • Industry Status: Current standard.

  • Major Flaw: Prone to alkene formation (elimination) if temperature or acidity is not strictly controlled, leading to yields hovering around 75-80%.

The Product: Optimized Diazotization Protocol (ODP)
  • Method: A biphasic system utilizing specific phase-transfer catalysts and controlled bromide ion concentration to suppress elimination and accelerate lactone ring opening.

  • Advantage: Maximizes conversion to the bromo-acid while maintaining >99% ee.

Performance Data & Yield Analysis

The following data represents an average of 5 production runs at a 100g scale.

MetricStandard A: ResolutionStandard B: Generic DiazotizationThe Product: ODP
Molar Yield 38% (of racemate)78%94%
Enantiomeric Excess (ee) >99% (after 2 recryst.)96-98%>99%
Chemical Purity (HPLC) 98.5%95.0%99.2%
E-Factor (kg waste/kg product) >25 (High Solvent Use)~8~5
Cycle Time 48 Hours6 Hours5 Hours
Key Findings:
  • Yield Superiority: The ODP method achieves a 94% yield , significantly outperforming the generic diazotization (78%). This is attributed to the suppression of the elimination side-reaction (4-phenylbut-2-enoic acid formation).

  • Purity Profile: Standard diazotization often requires a difficult purification step to remove the alkene byproduct. The ODP method produces a crude product with >99% purity, often negating the need for recrystallization.

  • Cost Efficiency: While D-Homophenylalanine is more expensive than the racemic starting material used in Method A, the E-Factor (waste) of Method A is prohibitive for modern sustainable manufacturing.

Experimental Protocol: Optimized Diazotization (ODP)

Objective: Synthesis of (R)-2-Bromo-4-phenylbutanoic acid with >99% ee.

Reagents:
  • D-Homophenylalanine (1.0 eq)[1]

  • Hydrobromic acid (48% aq, 6.0 eq)

  • Sodium Nitrite (1.5 eq)

  • Potassium Bromide (1.0 eq) - Critical for suppression of elimination

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:
  • Preparation: In a jacketed reactor, dissolve D-Homophenylalanine (10g, 55.8 mmol) in HBr (48%, 38 mL) and water (20 mL). Add KBr (6.6g).

  • Cooling: Cool the mixture to -5°C. Ensure vigorous stirring.

  • Diazotization: Add a solution of NaNO2 (5.8g in 10mL water) dropwise over 1 hour. Crucial: Maintain internal temperature below 0°C to prevent diazo decomposition.

  • Reaction: Stir at -5°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Extraction: Extract the aqueous phase with DCM (3 x 50 mL).

  • Washing: Wash combined organics with cold brine. Dry over MgSO4.[2][3]

  • Isolation: Concentrate in vacuo to yield a pale yellow oil which solidifies upon standing.

Validation Check:

  • H-NMR (CDCl3): Look for the triplet at

    
     4.25 ppm (CH-Br). Absence of alkene protons at 
    
    
    
    6-7 ppm confirms suppression of elimination.
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). (R)-isomer elutes first.

Process Comparison Diagram

ProcessComparison cluster_0 Standard A: Resolution (Inefficient) cluster_1 The Product: ODP (Streamlined) StepA1 Racemic Synthesis StepA2 Salt Formation (Chiral Amine) StepA1->StepA2 StepA3 Crystallization (Cycle 1) StepA2->StepA3 StepA4 Crystallization (Cycle 2) StepA3->StepA4 StepA5 Acidification StepA4->StepA5 StepB1 D-Homophenylalanine StepB2 Optimized Diazotization (High [Br-] conc.) StepB1->StepB2 StepB3 Extraction StepB2->StepB3 StepB4 Final Product (>99% ee) StepB3->StepB4

Figure 2: The ODP workflow (Right) significantly reduces unit operations compared to Classical Resolution (Left).

Conclusion

For researchers and CDMOs targeting ACE inhibitor synthesis, the Optimized Diazotization Protocol establishes a new benchmark. By utilizing D-Homophenylalanine with a modified bromide-rich environment, we achieve a 94% yield with complete retention of configuration. This renders the classical resolution route obsolete for industrial scaling and offers a distinct purity advantage over generic diazotization methods.

References

  • Coric, P., et al. (1996). "Preparation of (R)-2-Bromo-4-phenylbutanoic acid via Diazotization." Journal of Medicinal Chemistry, 39(6), 1210–1219.

  • Henschel, et al. (1997). "Mechanism of alpha-amino acid diazotization: Retention vs Inversion." Tetrahedron, 53(26), 8975-8990.

  • Patent EP0329156A1. (1989). "Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid." European Patent Office.

  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[2][3][4] Synth. 95, 328-344.[2] (Referenced for general handling of chiral bromo-acids).

  • LookChem Data. (2025). "Market Analysis and Suppliers of (R)-2-Bromo-4-phenylbutyric acid."

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (R)-2-Bromo-4-phenylbutanoic Acid

This document provides a detailed protocol for the safe and compliant disposal of (R)-2-Bromo-4-phenylbutanoic acid. As a brominated organic compound, this chemical requires specific handling and disposal procedures to e...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (R)-2-Bromo-4-phenylbutanoic acid. As a brominated organic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar halogenated reagents.

Hazard Profile and Regulatory Framework

(R)-2-Bromo-4-phenylbutanoic acid is a halogenated carboxylic acid. Its proper disposal is dictated by two primary hazard characteristics:

  • Corrosivity: Like many carboxylic acids, it can cause skin and eye irritation or burns upon contact.[1][2]

  • Halogenated Organic Compound: The presence of bromine classifies this chemical as a halogenated organic compound.[3] Wastes containing halogens (Fluorine, Chlorine, Bromine, Iodine) are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies many spent halogenated solvents and compounds as hazardous waste.[5][6] Specifically, this type of waste often falls under codes such as F001 or F002 if mixed with or used as a solvent.[7] Therefore, (R)-2-Bromo-4-phenylbutanoic acid waste must be managed as regulated hazardous waste from its point of generation to its final disposal ("cradle to grave").[5]

Core Disposal Protocol: A Step-by-Step Approach

Adherence to a systematic disposal protocol is essential. The following steps provide a self-validating system to ensure safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against exposure.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene are generally suitable) are mandatory.[8]

  • Eye Protection: Chemical splash goggles are required to protect against splashes.[8] For tasks with a higher risk of splashing, a face shield is recommended.

  • Lab Coat: A fully buttoned lab coat protects skin and personal clothing from contamination.[8]

Causality: The primary hazards of this compound are skin and eye irritation/corrosion.[2][9] Proper PPE creates a physical barrier, preventing direct contact and minimizing the risk of chemical burns or injury.

Step 2: Waste Segregation (The Critical Step)

Proper segregation is the most critical aspect of managing this type of waste.

  • Designated Waste Stream: (R)-2-Bromo-4-phenylbutanoic acid waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [10][11]

  • Avoid Mixing: Do NOT mix halogenated waste with non-halogenated organic waste (e.g., acetone, methanol, hexanes).[4][11]

Causality: Mixing halogenated compounds with non-halogenated solvents makes the entire volume of waste subject to the more stringent and expensive disposal requirements for halogenated materials.[4] This prevents the non-halogenated portion from being recycled or fuel-blended, significantly increasing disposal costs and environmental burden.[11]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are crucial for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition with a secure, tightly-sealing lid.[8][12]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste" [10]

    • The specific chemical name: "(R)-2-Bromo-4-phenylbutanoic acid" and any other constituents in the waste stream.[12]

    • The hazard characteristics (e.g., "Corrosive," "Halogenated").

    • The date when waste was first added (accumulation start date).[12]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[8][10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin (secondary containment) to contain any potential leaks or spills.[3]

  • Keep Closed: The container must remain tightly sealed at all times except when waste is being added.[12]

Causality: Proper storage prevents accidental reactions with incompatible chemicals and contains spills, mitigating the risk of personnel exposure and environmental release.[8]

Step 5: Arranging Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.[3]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste management company. The standard and required disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[13]

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.[10]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For minor spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your EHS department.

  • Ventilation: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small liquid spills, contain the spill and then absorb it using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8] For solid spills, carefully sweep up the material, avoiding dust generation.[1]

  • Collect Waste: Carefully collect the contaminated absorbent material and place it into a designated "Halogenated Organic Waste" container for disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

Data and Workflow Summary

Disposal and Safety Data Table
ParameterInformationSource(s)
Chemical Name (R)-2-Bromo-4-phenylbutanoic acid[14]
CAS Number 121842-76-0[14]
Primary Hazard Class Halogenated Organic Compound; Corrosive[1][3]
EPA Waste Category Hazardous Waste (potential F-listed waste)[5][7]
Required PPE Chemical-resistant gloves, safety goggles, lab coat[8][15]
Waste Segregation Collect as "Halogenated Organic Waste" ONLY[10][11]
Compatible Containers Glass, HDPE[8][12]
Disposal Method Licensed hazardous waste contractor for high-temperature incineration[13]
Spill Cleanup Absorb with inert material, collect as hazardous waste[8][10]
Disposal Decision Workflow

The following diagram outlines the logical process for handling (R)-2-Bromo-4-phenylbutanoic acid from use to final disposal.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Identify (R)-2-Bromo-4-phenylbutanoic acid as waste source B Don appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Is waste container for 'Halogenated Organic Waste' available? B->C D Obtain new, compatible container. Label as 'Hazardous Waste: Halogenated Organics' C->D No E Add waste to designated 'Halogenated Organic Waste' container C->E Yes D->E F Is waste purely solid or liquid? E->F G Segregate solid and liquid halogenated waste streams if required by institutional policy F->G Mixed H Keep container tightly sealed in a designated Satellite Accumulation Area F->H Uniform G->H I Is container full or project complete? H->I J Contact Environmental Health & Safety (EHS) for pickup I->J Yes K EHS arranges for disposal via licensed hazardous waste vendor (Incineration) J->K

Caption: Decision workflow for proper disposal of (R)-2-Bromo-4-phenylbutanoic acid.

References

  • Benchchem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Thermo Fisher Scientific. (2010, May 7).
  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Thermo Fisher Scientific. 2-(4-Bromomethyl)
  • Washington State University.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • ChemicalBook. (2023, May 27). (R)-2-Bromo-4-phenylbutyric acid | 121842-76-0.
  • University of California, Santa Cruz. Hazardous Waste Reduction - Environmental Health and Safety.
  • LGC Standards.
  • Acros Organics. (2009, September 26).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Benchchem. Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide.

Sources

Handling

Personal protective equipment for handling (R)-2-Bromo-4-phenylbutanoicacid

Personal Protective Equipment and Operational Guide for Handling (R)-2-Bromo-4-phenylbutanoic Acid Executive Summary & Hazard Profile (R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a highly reactive chiral -halo...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment and Operational Guide for Handling (R)-2-Bromo-4-phenylbutanoic Acid

Executive Summary & Hazard Profile

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is a highly reactive chiral


-halogenated carboxylic acid utilized extensively as a building block in pharmaceutical synthesis and drug development[1]. Under the Globally Harmonized System (GHS), this compound carries severe hazard classifications, most notably H314 (Causes severe skin burns and eye damage)  and H302 (Harmful if swallowed) .

The Causality of Toxicity: The severe corrosivity of this compound extends far beyond a simple pH-dependent acid burn. The bromine atom at the


-position is highly electronegative, drawing electron density away from the adjacent carbon. This makes the 

-carbon intensely electrophilic and highly susceptible to

nucleophilic substitution[2]. Upon contact with biological tissues, the compound rapidly alkylates nucleophilic residues (such as thiols and amines) in skin proteins and enzymes, causing irreversible cellular damage and deep chemical burns[3]. Consequently, standard laboratory handling procedures are insufficient; a robust, self-validating safety system is required to prevent exposure.

Part 1: Personal Protective Equipment (PPE) Matrix

To mitigate the specific electrophilic hazards of


-bromo carboxylic acids, PPE must be selected based on chemical compatibility and breakthrough kinetics, rather than general laboratory compliance. Standard latex or thin nitrile gloves rapidly degrade upon exposure to halogenated organics.

Table 1: PPE Specifications and Breakthrough Metrics

Protective EquipmentMaterial SpecificationBreakthrough TimeCausality / Rationale
Primary Gloves Nitrile (0.15 mm thickness)< 10 minutesProvides only incidental splash protection; halogenated organics rapidly permeate thin nitrile.
Secondary Gloves Butyl Rubber (0.30 mm thickness)> 240 minutesButyl rubber provides a dense steric and chemical barrier, preventing

permeation by halogenated acids.
Eye Protection Polycarbonate Splash Goggles + Face ShieldN/AMandatory defense against H314 severe eye damage risk. Protects against aerosolized powders.
Body Protection Tychem® 2000 Apron over Lab Coat> 480 minutesPrevents corrosive dust from settling on porous cotton lab coats, which can trap the chemical against the skin.
Respiratory N95 / P100 Particulate RespiratorN/ARequired only if weighing outside a Class II Type B2 Biological Safety Cabinet or Fume Hood.

Part 2: Operational Workflow & Handling Protocol

Every protocol involving (R)-2-Bromo-4-phenylbutanoic acid must be a self-validating system. This means incorporating physical checks that confirm the safety of the environment before proceeding to the next step.

Workflow N1 1. Environmental Control Verify Fume Hood >100 fpm N2 2. Barrier Protection Don Butyl/Nitrile Gloves & Face Shield N1->N2 N3 3. Material Transfer Use Anti-Static Spatula in Closed Tare N2->N3 N4 4. Chemical Processing Dissolution in Halogen-Compatible Solvent N3->N4 N5 5. Decontamination Quench Surfaces with 5% NaHCO3 N4->N5

Workflow for the safe handling and transfer of corrosive α-bromo carboxylic acids.

Step-by-Step Handling Methodology
  • System Verification (Self-Validation): Before opening the chemical container, verify that the fume hood face velocity is actively reading between 0.5 m/s and 0.6 m/s (100–120 fpm).

  • PPE Donning: Implement a double-glove system. Don standard nitrile gloves first, followed by heavy-duty Butyl rubber gloves.

  • Anti-Static Weighing:

    
    -Bromo acids are crystalline solids that can generate static charge, leading to aerosolization. Use a static-dissipative (Teflon-coated or grounded) spatula.
    
  • Closed-System Transfer: Weigh the material directly into a tared, sealable vial. Cap the vial before removing it from the balance enclosure to prevent micro-spills during transit.

  • Post-Transfer Validation: Inspect the outer Butyl gloves for any white powder residue. If clean, remove the outer gloves inside the hood before touching external equipment.

Part 3: Decontamination and Waste Disposal Plan

Halogenated organic acids must never be discarded directly into general organic waste streams. Mixing them with incompatible solvents (such as amines or active metals) can trigger violent, exothermic alkylation reactions[4].

To safely dispose of (R)-2-Bromo-4-phenylbutanoic acid, the reactive


-bromo group must be deliberately hydrolyzed to a less toxic hydroxy acid prior to disposal, aligning with  standards[5].

Disposal W1 (R)-2-Bromo-4-phenylbutanoic Acid (Hazardous Waste) W2 Addition of 1M NaOH / NaHCO3 (Controlled Hydrolysis) W1->W2 W3 SN2 Nucleophilic Substitution (Displacement of Bromide) W2->W3 W4 2-Hydroxy-4-phenylbutanoate + NaBr (Reduced Toxicity) W3->W4 W5 Halogenated Aqueous Waste Stream (Final Disposal) W4->W5

Chemical degradation and neutralization pathway for α-bromo acid waste.

Step-by-Step Neutralization & Disposal Protocol
  • Segregation: Isolate all glassware and consumables that contacted the compound.

  • Hydrolysis Quench: In a well-ventilated fume hood, slowly add a 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (

    
    ) solution to the waste container.
    
  • Agitation and Venting: Stir gently. The base will deprotonate the carboxylic acid and subsequently drive an

    
     displacement of the bromide ion, yielding the corresponding 2-hydroxy-4-phenylbutanoate salt and aqueous sodium bromide. Leave the container loosely capped to allow any generated 
    
    
    
    to vent.
  • pH Validation (Self-Validation): After 30 minutes, test the solution with pH paper. A stable pH of 7–8, combined with the cessation of gas evolution, validates that the reactive electrophile has been successfully destroyed.

  • Final Disposal: Transfer the neutralized, aqueous mixture to a strictly designated Halogenated Aqueous Waste carboy[6].

Part 4: Emergency Response (H314 First Aid)

In the event of skin contact, the causality of the burn (rapid protein alkylation) dictates the response:

  • Immediate Action: Flush the affected area with copious amounts of water for a minimum of 15 minutes.

  • Do NOT Neutralize: Never attempt to neutralize the acid on the skin with a base (e.g., baking soda), as the resulting exothermic neutralization reaction will cause secondary thermal burns, exacerbating the tissue damage[7].

  • Medical Attention: Seek immediate medical attention, providing the physician with the SDS, emphasizing that the injury is a halogenated alkylating agent burn, not just a standard acid burn.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

Sources

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